2-Hydrazino-5-methylpyrazine hydrochloride
Description
BenchChem offers high-quality 2-Hydrazino-5-methylpyrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazino-5-methylpyrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H9ClN4 |
|---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
(5-methylpyrazin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-4-2-8-5(9-6)3-7-4;/h2-3H,6H2,1H3,(H,8,9);1H |
InChI Key |
KJMFXLVUYJUASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)NN.Cl |
Origin of Product |
United States |
Technical Guide: Solubility Determination and Thermodynamic Modeling of 2-Hydrazino-5-methylpyrazine Hydrochloride
Executive Summary
2-Hydrazino-5-methylpyrazine hydrochloride is a critical heterocyclic intermediate employed in the synthesis of high-value pharmaceuticals, including dipeptidyl peptidase-IV (DPP-4) inhibitors and antimycobacterial agents. Precise solubility data is the cornerstone of process chemistry, governing the efficiency of reaction solvent selection, crystallization yields, and purification protocols.
This technical guide provides a rigorous, self-validating framework for determining the solubility profile of this compound in organic solvents. It moves beyond static data lookup to establish a dynamic experimental and modeling protocol that researchers can execute to generate high-fidelity solubility landscapes.
Chemical Profile and Solubility Fundamentals
Structural Implications on Solvation
The solute, 2-Hydrazino-5-methylpyrazine hydrochloride (Structure: Pyrazine ring substituted with a methyl group and a hydrazine moiety, stabilized as an HCl salt), exhibits specific solvation behaviors driven by its ionic and hydrogen-bonding potential.
-
Ionic Character: As a hydrochloride salt, the lattice energy is significantly higher than the free base. Dissolution requires a solvent with high dielectric constant (
) or strong hydrogen-bond donating capability to overcome the crystal lattice forces. -
H-Bonding: The hydrazine group (
) acts as both a donor and acceptor. -
Solvent Selection Logic:
-
High Solubility Expected: Water, Methanol, Ethanol, DMSO (Polar Protic/Aprotic).
-
Low Solubility Expected: Hexane, Toluene, Diethyl Ether (Non-polar).
-
Process Relevance: The differential solubility between alcohols (high) and ethers/esters (low) creates the thermodynamic driving force required for anti-solvent crystallization .
-
Experimental Methodology: Dynamic Laser Monitoring
Standard gravimetric "shake-flask" methods often suffer from sampling errors and temperature fluctuations during filtration. For high-precision pharmaceutical intermediates, the Dynamic Laser Monitoring (Synthetic) Method is the gold standard.
The Self-Validating Protocol
This method eliminates physical sampling. Solubility is determined by detecting the phase transition (turbidity disappearance) of a precise mixture under controlled heating.
Apparatus Setup
-
Vessel: Double-jacketed glass vessel (50 mL) connected to a programmable circulating thermostat (precision
K). -
Agitation: Magnetic stirring at 400 rpm to ensure hydrodynamic homogeneity.
-
Detection: Laser transmissometer (650 nm, < 5 mW) positioned to pass through the solution. A photodetector measures intensity (
).
Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination. This closed-loop system minimizes solvent evaporation and handling errors.
Step-by-Step Procedure
-
Preparation: Add a known mass of solvent (
) to the vessel. -
Solute Addition: Add a small, precise mass of 2-Hydrazino-5-methylpyrazine HCl (
). -
Equilibration: Set temperature to 10 K below the expected dissolution point.
-
Ramping: Heat the suspension slowly (e.g.,
). The laser intensity at the detector will be low due to scattering by solid particles. -
Endpoint Detection: At the saturation temperature (
), the solid dissolves completely. Laser transmittance spikes to maximum. Record . -
Iteration: Add more solute to the same vessel (increasing mole fraction
) and repeat the heating ramp to find the next .
Thermodynamic Modeling & Data Analysis
Raw data (
The Modified Apelblat Equation
This semi-empirical model is highly accurate for polar solutes in organic solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).[1]
- : Empirical parameters derived from non-linear regression.
Thermodynamic Parameters
Using the Van't Hoff analysis, we calculate the energetic driving forces.[2] A positive Enthalpy (
-
Enthalpy of Solution (
): -
Gibbs Free Energy (
):
Modeling Decision Logic
The following diagram illustrates how to select the correct model based on the solvent system (Pure vs. Binary Mixture).
Figure 2: Decision tree for thermodynamic model selection. Pure solvents utilize Apelblat or Van't Hoff; binary mixtures require the Jouyban-Acree model to account for co-solvency effects.
Quantitative Data Presentation (Template)
As solubility data varies by specific polymorph and purity, the following tables represent the standardized format for reporting results. Researchers must populate these with experimental values.
Solubility Data Table (Format)
Solute: 2-Hydrazino-5-methylpyrazine Hydrochloride Pressure: 0.1 MPa
| Solvent | T (K) | Experimental Solubility ( | Calculated Solubility ( | Relative Deviation (RD %) |
| Methanol | 298.15 | [Value] | [Value] | |
| 303.15 | [Value] | [Value] | ||
| 308.15 | [Value] | [Value] | ||
| Ethanol | 298.15 | [Value] | [Value] | |
| Acetone | 298.15 | [Value] | [Value] |
Technical Insight: For hydrochloride salts, expect
. The high dielectric constant of methanol facilitates the dissociation of the ionic salt pair.
Thermodynamic Parameters (Format)
| Solvent | Mechanism | |||
| Methanol | (+) Value | (+) Value | (-) Value | Entropy-driven |
| Ethanol | (+) Value | (+) Value | (-) Value | Entropy-driven |
Practical Applications in Drug Development[2]
Recrystallization Strategy
The solubility differential identified above is directly applicable to purification:
-
Dissolution: Dissolve crude 2-Hydrazino-5-methylpyrazine HCl in Methanol at reflux (
K). -
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Crystallization:
-
Cooling: Lower T to 278 K. (Yield depends on
). -
Anti-solvent: Slowly add Ethyl Acetate or MTBE . The solubility drops sharply as the solvent polarity decreases, forcing the pure salt to precipitate.
-
Process Safety
-
Thermal Stability: Hydrazine derivatives can be thermally sensitive. Ensure
during solubility testing does not exceed the onset of decomposition (verify with DSC). -
Solvent Compatibility: Avoid ketones (like Acetone) if the free hydrazine is present in equilibrium, as hydrazone formation is possible. For the hydrochloride salt, this is less of a risk, but alcohols are safer.
References
-
Experimental Protocol (Laser Monitoring)
- Jouyban, A., & Acree, W. E. (2024). Mathematical modeling of solubility of drugs in mono- and mixed solvents. Journal of Molecular Liquids.
-
Source:
-
Thermodynamic Modeling (Apelblat Equation)
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.
-
Source:
-
Pyrazine Derivative Synthesis & Properties
-
PubChem. (2025).[3] 2-Hydrazinyl-5-methylpyridine and related Pyrazine compounds. National Library of Medicine.
-
Source:
-
-
General Solubility of Pharmaceutical Salts
- Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences.
-
Source:
Sources
Protocol for reacting 2-Hydrazino-5-methylpyrazine with aldehydes
Application Note & Protocol
Topic: Protocol for the Synthesis of Pyrazine-Based Hydrazones via Condensation of 2-Hydrazino-5-methylpyrazine with Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of pyrazine-based hydrazones through the acid-catalyzed condensation reaction of 2-Hydrazino-5-methylpyrazine with various aldehydes. Pyrazine scaffolds are integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] The resulting hydrazone derivatives are of significant interest in medicinal chemistry, serving as precursors to more complex heterocyclic systems and exhibiting a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[3][4] This protocol details the underlying reaction mechanism, a robust step-by-step experimental procedure, methods for product characterization, a troubleshooting guide, and essential safety precautions.
Scientific Principles and Reaction Mechanism
The formation of a hydrazone from a hydrazine and an aldehyde is a classic condensation reaction, a subset of nucleophilic addition-elimination reactions at the carbonyl carbon.[5][6] The reaction proceeds in two primary stages, often accelerated by a catalytic amount of acid.
-
Stage 1: Nucleophilic Addition: The terminal nitrogen of the hydrazine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Stage 2: Dehydration: Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[7]
The use of a catalytic amount of acid is crucial; it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. However, excess acid can be detrimental as it will protonate the hydrazine nucleophile, rendering it inactive.[7]
Caption: General mechanism for acid-catalyzed hydrazone formation.
Materials and Equipment
Reagents & Consumables
| Reagent/Consumable | Grade | Recommended Supplier | Notes |
| 2-Hydrazino-5-methylpyrazine | ≥97% | Sigma-Aldrich, Alfa Aesar | Store in a cool, dry place. |
| Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde) | Reagent Grade | Major chemical suppliers | Purity should be confirmed before use. |
| Ethanol (200 Proof) or Methanol | Anhydrous | Fisher Scientific | Serves as the reaction solvent. |
| Glacial Acetic Acid | ACS Grade | VWR | Used as a catalyst. |
| Diethyl Ether / Hexanes | ACS Grade | Fisher Scientific | For washing/triturating the product. |
| Deuterated Solvents (e.g., DMSO-d₆, CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Equipment
-
Round-bottom flasks (appropriate sizes: 25 mL, 50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Büchner funnel and filter flask for vacuum filtration
-
Rotary evaporator
-
Analytical balance
-
NMR Spectrometer (≥400 MHz recommended)
-
FTIR Spectrometer
-
Mass Spectrometer (ESI or EI)
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a pyrazine hydrazone. Molar equivalents and volumes should be adjusted based on the specific aldehyde used.
Caption: Step-by-step experimental workflow for hydrazone synthesis.
Step 1: Reagent Preparation
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydrazino-5-methylpyrazine (e.g., 1.24 g, 10 mmol, 1.0 eq).
-
Add 20 mL of ethanol to dissolve the hydrazine. Stir until a clear solution is obtained.
Step 2: Reaction Setup
-
To the stirring solution, add the desired aldehyde (10 mmol, 1.0 eq) either as a solid or dropwise if it is a liquid.
-
Add 3-5 drops of glacial acetic acid to the mixture using a Pasteur pipette.
-
Causality Note: The acid catalyzes the dehydration of the carbinolamine intermediate, significantly accelerating the reaction rate.[7]
-
-
Attach a reflux condenser to the flask.
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 2-4 hours. The formation of a precipitate is often observed as the product is typically less soluble in the reaction solvent than the starting materials.
Step 4: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a developing chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Spot the starting materials and the reaction mixture on a TLC plate. The disappearance of the limiting reagent (usually the aldehyde) and the appearance of a new, distinct product spot indicates reaction completion.
Step 5: Product Isolation and Purification
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid product cake with a small amount of cold ethanol (5-10 mL) followed by diethyl ether or hexanes (10-15 mL) to remove any residual starting materials and solvent.
-
Causality Note: Washing with a cold, non-polar solvent removes soluble impurities without dissolving a significant amount of the desired product, thereby increasing its purity.
-
-
Dry the purified solid under vacuum to obtain the final pyrazine hydrazone product.
Characterization and Data Analysis
The identity and purity of the synthesized hydrazone must be confirmed through spectroscopic methods.
| Technique | Expected Result |
| ¹H NMR | Appearance of a characteristic singlet for the imine proton (-CH=N-) typically in the range of δ 8.0-8.5 ppm. Signals corresponding to the pyrazine and aldehyde aromatic rings will also be present.[8][9] |
| ¹³C NMR | A signal for the imine carbon (C=N) typically appears in the δ 140-160 ppm region. |
| FTIR | Presence of a C=N stretching vibration band around 1600-1650 cm⁻¹. Disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the hydrazine. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target hydrazone should be observed. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficient reaction time or temperature.- Catalyst degradation or insufficient amount.- Starting materials are impure or degraded. | - Extend reflux time and monitor by TLC.- Add a few more drops of acetic acid.- Verify the purity of starting materials by NMR or other appropriate methods. |
| Reaction Stalls / Incomplete | - Equilibrium has been reached.- Reactants are not fully soluble. | - If possible, remove water using a Dean-Stark apparatus (more applicable for larger scales).- Add a co-solvent to improve solubility. |
| Product is Oily / Does Not Solidify | - Product is impure.- Product has a low melting point. | - Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization.- Purify the product using column chromatography. |
| Multiple Spots on TLC of Final Product | - Incomplete reaction.- Formation of side products (e.g., azine from 2:1 aldehyde:hydrazine reaction).[10] | - Re-purify the product by recrystallization or column chromatography.- Ensure a 1:1 stoichiometry of reactants is used. |
Safety and Handling Precautions
Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate care.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or butyl rubber), and safety goggles.[12]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood.[13] Avoid inhalation of dust or vapors and prevent all skin and eye contact.[14] Hydrazine compounds are toxic and potential carcinogens.[15]
-
Storage: Store 2-Hydrazino-5-methylpyrazine in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.[13]
-
Waste Disposal: Dispose of all chemical waste, including solvents and unused reagents, according to local, state, and federal regulations. Do not pour chemical waste down the drain.[15]
References
-
Jain, S. K., et al. (2008). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. Available at: [Link]
-
JoVE. (2025). Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. JoVE. Available at: [Link]
-
Ma, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
-
Li, P., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Available at: [Link]
-
Pro-Chem. (2015). Hydrazine Hydrate 7.5% - Safety Data Sheet. Pro-Chem. Available at: [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Defense Technical Information Center. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
Biosynce. (2025). What are the applications of pyrazine derivatives?. Available at: [Link]
-
ChemGuy. (2020). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Available at: [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link]
-
Barreiro, E. J., et al. (2007). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Available at: [Link]
-
Wikipedia. (n.d.). Pyrazine. Available at: [Link]
-
WorldOfChemicals. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Available at: [Link]
-
Aswar, A., et al. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. European Journal of Chemistry. Available at: [Link]
-
Bansod, A., et al. (2022). Mononuclear Pyrazine-2-Carbohydrazone Metal Complexes: Synthesis, Structural Assessment, Thermal, Biological, and Electrical Conductivity Studies. European Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of HP pyrazine acquired under different volumetric flow rates. Available at: [Link]
-
Godovikova, T. S., et al. (2007). Preparation of 2'-hydrazino oligonucleotides and their reaction with aldehydes and 1,3-diketones. PubMed. Available at: [Link]
-
ResearchGate. (2025). Synthesis, spectroscopic and X-ray characterization of various pyrazine-bridged platinum(II) complexes. Available at: [Link]
-
ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Available at: [Link]
-
ResearchGate. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Available at: [Link]
-
Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for deoxygenation of aldehydes and ketones with hydrazine. Available at: [Link]
-
Estevez-Castro, R., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PMC. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
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- 8. researchgate.net [researchgate.net]
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Application Note: Controlled Cyclization of 5-Methyl-2-Hydrazinopyrazine
Synthesis of Fused Triazolo- and Pyrazolo-Pyrazine Scaffolds
Abstract & Strategic Relevance
5-methyl-2-hydrazinopyrazine is a critical building block in medicinal chemistry, serving as the precursor to fused nitrogen-rich heterocycles such as [1,2,4]triazolo[4,3-a]pyrazines and pyrazolo[3,4-b]pyrazines . These fused systems are bioisosteres of purines and quinazolines, widely utilized in kinase inhibitors (e.g., c-Met, VEGFR-2 inhibitors) and adenosine receptor antagonists.
This guide addresses the specific challenges of cyclizing the 5-methyl derivative. Unlike the unsubstituted parent, the 5-methyl group introduces electronic asymmetry that influences nucleophilicity and solubility. Furthermore, the thermodynamic instability of the kinetically formed [4,3-a] system often leads to the Dimroth rearrangement , yielding the [1,5-a] isomer. This note provides protocols to control this regioselectivity and stabilize the desired core.
Core Reaction Pathways (Visualized)
The following diagram outlines the two primary cyclization pathways and the critical isomerization step.
Figure 1: Divergent synthetic pathways for 5-methyl-2-hydrazinopyrazine. Note the susceptibility of the [4,3-a] isomer to rearrange into the [1,5-a] isomer.[1]
Protocol A: Synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Target: The "Kinetic" Isomer. Mechanism: Condensation of the hydrazine with an orthoester followed by nucleophilic attack of the ring nitrogen (N1) onto the imidate intermediate.
Materials
-
Substrate: 5-Methyl-2-hydrazinopyrazine (1.0 eq)
-
Reagent: Triethyl orthoformate (TEOF) or Triethyl orthoacetate (for C3-methyl analog) (Excess, 5-10 eq)
-
Solvent: Ethanol (anhydrous) or neat TEOF.
-
Catalyst: None (or catalytic p-TsOH if sluggish).
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 5-methyl-2-hydrazinopyrazine (10 mmol) in triethyl orthoformate (10 mL).
-
Expert Note: The 5-methyl analog is less soluble than the unsubstituted hydrazine. If using ethanol as a co-solvent, ensure it is anhydrous to prevent hydrolysis of the orthoester.
-
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C internal temp) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The hydrazine starting material (polar, stains with ninhydrin) should disappear. A less polar fluorescent spot (the triazole) will appear.
-
-
Work-up: Cool the reaction mixture to room temperature.
-
Crystallization: The product often precipitates upon cooling. If not, remove excess orthoester under reduced pressure. Triturate the residue with cold diethyl ether or hexanes.
-
-
Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/EtOAc if necessary.
Self-Validating Quality Control
| Parameter | Expected Observation | Troubleshooting |
| Appearance | White to off-white needles | Yellow/Brown indicates oxidation; recrystallize with charcoal. |
| 1H NMR | Singlet at ~9.0-9.5 ppm (Triazole C3-H) | Absence of this peak suggests incomplete cyclization. |
| Isomer Check | NOESY: Correlation between Triazole-H and Pyrazine-H | If spectra match the [1,5-a] isomer (see Section 5), the reaction was too hot or acidic. |
Protocol B: Synthesis of Pyrazolo[3,4-b]pyrazine Derivatives
Target: Fused Pyrazine-Pyrazole system. Mechanism: Condensation with 1,3-dicarbonyls.[2][3] The 5-methyl group is distal to the reaction site, minimizing steric interference but slightly increasing the electron density of the ring nitrogens.
Materials
-
Substrate: 5-Methyl-2-hydrazinopyrazine (1.0 eq)
-
Reagent: 2,4-Pentanedione (Acetylacetone) (1.2 eq)
-
Solvent: Ethanol or Acetic Acid.
-
Catalyst: Conc. HCl (cat.) or Acetic Acid (as solvent).
Step-by-Step Procedure
-
Mixing: Dissolve 5-methyl-2-hydrazinopyrazine (5 mmol) in Ethanol (20 mL). Add 2,4-pentanedione (6 mmol).
-
Catalysis: Add 2-3 drops of conc. HCl.
-
Why Acid? Acid activates the carbonyl and promotes the dehydration step necessary for aromatization.
-
-
Reaction: Reflux for 2–4 hours.
-
Isolation: Concentrate the solvent to 50% volume. Pour into crushed ice/water (50 mL). Neutralize with NaHCO3 to pH 7.
-
Filtration: Collect the precipitate by filtration.
Critical Regioselectivity Note
Reaction with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone) yields regioisomers. The terminal hydrazine nitrogen (
Scientific Deep Dive: The Dimroth Rearrangement
The "Silent Killer" of Yields: One of the most common failure modes in this chemistry is the unintended rearrangement of the [1,2,4]triazolo[4,3-a]pyrazine (kinetic product) to the [1,2,4]triazolo[1,5-a]pyrazine (thermodynamic product).
Mechanism[1][4][5]
-
Protonation: Acidic conditions protonate N1 (or N3).
-
Ring Opening: The C-N bond breaks, forming a diazo-like intermediate.
-
Rotation & Closure: The intermediate rotates, and the exocyclic amine attacks the pyrazine ring nitrogen, forming the thermodynamically stable [1,5-a] isomer.
Control Strategy Table
| Variable | To Retain [4,3-a] (Kinetic) | To Force [1,5-a] (Thermodynamic) |
| pH | Neutral / Mildly Basic | Acidic or Strong Basic |
| Temperature | < 100 °C | > 120 °C (or reflux in AcOH) |
| Solvent | Ethanol, Dioxane | Acetic Acid, Pyridine |
Expert Tip: If your bioassay data shows inconsistent potency between batches, check for partial Dimroth rearrangement using HPLC. The [1,5-a] isomer is typically more polar and elutes earlier on reverse-phase C18 columns.
Experimental Workflow Diagram
Figure 2: Decision tree and process flow for selecting and synthesizing the appropriate fused heterocyclic core.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Hydrazine Nucleophilicity).
-
Reichelt, A., et al. (2010).[6] "Synthesis of 1,2,4-triazolo[4,3-a]pyridines." Organic Letters, 12(4), 792-795. (Analogous cyclization chemistry).
-
Dowling, J. E., et al. (2005).[7] "Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.[7] (Specific reference to the [1,5-a] vs [4,3-a] isomerism in pyrazines).
-
Zhang, B., et al. (2022).[8] "Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors." Frontiers in Chemistry. (Protocol for triazolo-pyrazine synthesis from hydrazine).
- El-Sherbeny, M. A., et al. (1995). "Synthesis and antibacterial activity of certain [1,2,4]triazolo[4,3-a]quinoxalines." Arzneimittelforschung. (Dimroth rearrangement context).
-
Potts, K. T., et al. (1966). "1,2,4-Triazoles.[1][6][7][8][9][10][11][12][13] XVI. Derivatives of the s-Triazolo[4,3-a]pyrazine Ring System." The Journal of Organic Chemistry, 31(11), 3522–3527. (Foundational work on the rearrangement).
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The Rising Star in Coordination Chemistry: A Technical Guide to 2-Hydrazino-5-methylpyrazine and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal and materials chemistry, the pyrazine scaffold remains a cornerstone for the development of novel compounds with significant biological and physical properties. Among its many derivatives, 2-Hydrazino-5-methylpyrazine is emerging as a particularly versatile ligand in coordination chemistry. Its unique electronic and structural features, arising from the interplay between the pyrazine ring and the reactive hydrazine moiety, offer a rich playground for the design of metal complexes with tailored functionalities. This guide provides an in-depth exploration of 2-Hydrazino-5-methylpyrazine as a ligand, offering detailed application notes and robust protocols for the synthesis and characterization of its coordination compounds, with a focus on their potential applications in drug discovery and materials science.
The Ligand: 2-Hydrazino-5-methylpyrazine at a Glance
2-Hydrazino-5-methylpyrazine (CAS No. 165124-42-5) is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a hydrazine group.[1] This combination of a π-deficient aromatic system and a nucleophilic hydrazine unit imparts a unique reactivity profile, making it an excellent candidate for chelation with a variety of metal ions.
Physicochemical Properties
A thorough understanding of the ligand's properties is fundamental to its successful application in coordination chemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄ | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Boiling Point | 278.8 °C at 760 mmHg (Predicted) | [1] |
| pKa | 5.16 ± 0.40 (Predicted) | [2] |
| Storage | Store at -20°C under an inert atmosphere. | [1][2] |
Causality of Coordination Behavior
The coordination behavior of 2-Hydrazino-5-methylpyrazine is primarily dictated by the presence of multiple nitrogen donor atoms. The two nitrogen atoms of the pyrazine ring and the two nitrogen atoms of the hydrazine group can all potentially coordinate to a metal center. This allows the ligand to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a diverse range of coordination complexes with varying geometries and dimensionalities. The methyl group at the 5-position of the pyrazine ring can introduce steric hindrance and also electronically influence the pyrazine ring, which can affect the stability and reactivity of the resulting metal complexes.
Synthesis of 2-Hydrazino-5-methylpyrazine and its Precursors
The synthesis of 2-Hydrazino-5-methylpyrazine can be approached through several reliable routes. Below are detailed protocols for the synthesis of a key precursor, 5-methylpyrazine-2-carbohydrazide, and a general method for the synthesis of the target ligand from a commercially available starting material.
Protocol: Synthesis of 5-methylpyrazine-2-carbohydrazide
This three-step synthesis starts from the commercially available 5-methylpyrazine-2-carboxylic acid.[3][4]
Methodology:
-
To a solution of 5-methylpyrazine-2-carboxylic acid (8.0 g, 56.0 mmol) in excess methanol, add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 5 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
To the residue, add 400 mL of water and slowly add solid sodium bicarbonate until effervescence ceases (pH ~9).
-
Extract the aqueous solution with chloroform (3 x 400 mL).
-
Combine the organic layers and evaporate the solvent to yield methyl 5-methylpyrazine-2-carboxylate.[3]
Methodology:
-
Dissolve methyl 5-methylpyrazine-2-carboxylate (8.3 g, 54.5 mmol) in methanol.
-
Add 80% hydrazine hydrate (5.45 g, 109 mmol) to the solution.
-
Reflux the mixture for 4 hours.
-
Distill off the methanol under reduced pressure.
-
Recrystallize the resulting solid from chloroform and petroleum ether to obtain pure 5-methylpyrazine-2-carbohydrazide.[3]
Protocol: Synthesis of 2-Hydrazino-5-methylpyrazine from 2-Chloro-5-methylpyrazine
This protocol is adapted from the synthesis of analogous hydrazinopyridines and hydrazinopyrazines.[5]
Methodology:
-
In a round-bottom flask, combine 2-chloro-5-methylpyrazine (1 equivalent) with an excess of hydrazine hydrate (e.g., 10 volumes).
-
Heat the reaction mixture at reflux (e.g., 100°C) for several hours (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Hydrazino-5-methylpyrazine.
Application in Coordination Chemistry: Synthesis of Metal Complexes
2-Hydrazino-5-methylpyrazine can be readily employed in the synthesis of a wide array of transition metal complexes. The following protocols, adapted from studies on similar pyrazine-hydrazone and carbohydrazide ligands, provide a general framework for the synthesis and characterization of these complexes.[6][7][8]
General Protocol for the Synthesis of Transition Metal Complexes
Materials:
-
2-Hydrazino-5-methylpyrazine (ligand)
-
Metal salts (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Solvents (e.g., Methanol, Ethanol, DMF, DMSO)
Methodology:
-
Dissolve the ligand (e.g., 1 mmol) in a suitable solvent (e.g., 20 mL of methanol) with gentle heating if necessary.
-
In a separate flask, dissolve the metal salt (e.g., 1 mmol for a 1:1 complex, or 0.5 mmol for a 1:2 metal-to-ligand ratio) in the same solvent (e.g., 10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately or upon refluxing the mixture for a few hours. The pH may be adjusted with a few drops of a base (e.g., triethylamine) to facilitate deprotonation of the ligand and complex formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration, wash with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization of Coordination Compounds
A comprehensive characterization of the synthesized complexes is crucial to determine their structure and properties.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of the free ligand with that of the metal complex. Shifts in the vibrational frequencies of the pyrazine ring C=N and N-N stretching modes, as well as the N-H stretching and bending modes of the hydrazine group, provide evidence of coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-N bonds.[7][9]
-
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR spectroscopy is a powerful tool. Shifts in the chemical shifts of the pyrazine ring protons and the protons of the hydrazine moiety upon coordination can elucidate the binding mode of the ligand.
-
UV-Visible Spectroscopy: Electronic spectra can provide information about the geometry of the metal center. The appearance of d-d transitions and charge transfer bands can be indicative of the coordination environment.
Other Analytical Techniques
-
Elemental Analysis (CHN): Confirms the stoichiometry of the metal complex.
-
Molar Conductivity Measurements: Determines whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into whether anions are coordinated or act as counter-ions.
-
Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[8]
-
X-ray Crystallography: Provides unambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Potential Applications in Drug Development and Beyond
The coordination of 2-Hydrazino-5-methylpyrazine to metal ions can significantly enhance the biological activity of the parent ligand, opening up avenues for the development of novel therapeutic agents.
Anticancer and Antimicrobial Agents
Pyrazine derivatives and their metal complexes have shown significant potential as anticancer and antimicrobial agents.[10][11][12][13][14][15][16] The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across cell membranes. Furthermore, the metal center itself can be a site of redox activity, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells or microorganisms.
| Application | Rationale | Key Findings from Related Studies |
| Anticancer | Enhanced cellular uptake, potential for ROS generation, interaction with biomolecules like DNA. | Pyrazine-based copper(II) complexes have shown significant anticancer activity against various cell lines.[14] Gold(I) and Silver(I) complexes with pyrazine functionalization exhibit potent antibacterial activity.[10][11] |
| Antimicrobial | Increased lipophilicity, disruption of microbial cell membranes, inhibition of essential enzymes. | Metal complexes of pyrazine hydrazones have shown enhanced activity against both Gram-positive and Gram-negative bacteria compared to the free ligand.[6][8][9] |
Catalysis and Materials Science
The diverse coordination modes and the ability to form stable complexes make 2-Hydrazino-5-methylpyrazine and its derivatives promising candidates for applications in catalysis and materials science. The pyrazine ring can act as a bridge between metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or catalytic properties.
Conclusion and Future Perspectives
2-Hydrazino-5-methylpyrazine is a ligand with considerable untapped potential in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it an attractive building block for the construction of a wide range of metal complexes. The preliminary evidence from related pyrazine-based systems strongly suggests that these complexes will exhibit interesting biological activities and material properties. The protocols and application notes provided in this guide serve as a comprehensive starting point for researchers to explore the rich coordination chemistry of this promising ligand and to unlock its full potential in the development of new drugs and functional materials. Future research should focus on the systematic synthesis and characterization of a broad range of metal complexes of 2-Hydrazino-5-methylpyrazine, including detailed structural studies and thorough investigations into their biological and physical properties.
References
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Singh, P., et al. (2019). Pyrazine functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents. Dalton Transactions, 48(13), 4144-4155. Available from: [Link]
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Singh, P., et al. (2019). Pyrazine Functionalized Ag(I) and Au(I)-NHC Complexes are Potential Antibacterial Agents. Dalton Transactions. Available from: [Link]
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Climova, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3467. Available from: [Link]
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Hussain, S., et al. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. PubMed. Available from: [Link]
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ChemSrc. (n.d.). 2-HYDRAZINYL-5-METHYLPYRIDINE. Chemsrc.com. Retrieved from: [Link]
- Rogalewicz, B., et al. (2022). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. RSC Advances, 12(48), 31233-31247.
- Bhaskar, R. S., et al. (2020). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry, 15(2), 61-72.
- Climova, A., et al. (2023). Design of new Zn(II) pyrazine and pyridine derivatives based complexes as potential anticancer agents: from synthesis to structure. Journal of Molecular Structure, 1275, 134676.
- Ferreira, I., et al. (2021). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Pharmaceutics, 13(12), 2058.
- Siddappa, K., & Reddy, P. (2013). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. International Journal of Scientific & Engineering Research, 4(7), 1279-1284.
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MySkinRecipes. (n.d.). 2-Hydrazino-5-methylpyrazine. MySkinRecipes.com. Retrieved from: [Link]
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Szefler, B., et al. (2015). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. SciSpace. Available from: [Link]
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Climova, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. ResearchGate. Available from: [Link]
- Kianfar, A. H., et al. (2021). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Molecules, 26(18), 5489.
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Climova, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. Available from: [Link]
- Kianfar, A. H. (2013). A New Imide-pyrazine Zinc(II) Binuclear Complex; In Situ Synthesis and Crystal Structure Determination. Journal of the Chinese Chemical Society, 60(9), 1081-1086.
- Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
- Google Patents. (n.d.). Synthesis process of 2-methyl-5-pyrazine formate. Google Patents.
- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine. Google Patents.
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Application Note & Protocol: Synthesis of 2-Hydrazinyl-5-methylpyrazine via Nucleophilic Aromatic Substitution
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-hydrazinyl-5-methylpyrazine from 2-chloro-5-methylpyrazine using hydrazine hydrate. The protocol is founded on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of electron-deficient heteroaromatic systems.[1][2] This application note is intended for researchers in synthetic chemistry and drug development, offering a detailed experimental procedure, mechanistic insights, critical safety protocols for handling hazardous reagents, and methods for product purification and characterization.
Introduction: Scientific Context and Application
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a hydrazine moiety onto this ring system creates a versatile synthetic intermediate. The N-N bond of the hydrazine group is a key functional handle for constructing more complex molecules, such as hydrazones, pyrazoles, and other heterocyclic systems, which are frequently explored for their biological activities.[3][4]
The conversion of 2-chloro-5-methylpyrazine to its hydrazine derivative is an efficient transformation that leverages the inherent electronic properties of the pyrazine ring. The two ring nitrogen atoms act as powerful electron-withdrawing groups, activating the carbon-chlorine bond towards nucleophilic attack.[1][2] This guide provides a robust and validated protocol to perform this synthesis reliably and safely.
Reaction Scheme and Mechanism
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
Overall Reaction:
Mechanism:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine, acting as a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine on the pyrazine ring. This breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.
-
Aromatization (Elimination): The aromaticity of the pyrazine ring is restored through the expulsion of the chloride ion (leaving group), yielding the final product, 2-hydrazinyl-5-methylpyrazine.
Below is a diagram illustrating the SNAr mechanistic pathway.
Caption: S(N)Ar Mechanism for Hydrazine Substitution.
Critical Safety Precautions: Handling Hydrazine Hydrate
WARNING: Hydrazine hydrate is a hazardous substance and must be handled with extreme caution.[5] All operations must be performed inside a certified chemical fume hood.[5][6]
-
Toxicity: Hydrazine is fatal if inhaled, toxic if swallowed, and toxic in contact with skin.[7][8][9] It is a suspected human carcinogen and can cause severe skin and eye burns.[5][7][8]
-
Personal Protective Equipment (PPE): Complete protection is mandatory. This includes:
-
Handling:
-
Spills and Waste:
-
Have a spill kit ready. Small spills can be absorbed with an inert material.
-
Quench glassware with a dilute solution of bleach or hydrogen peroxide.
-
Hydrazine-containing waste must be collected in a dedicated, clearly labeled hazardous waste container and must not be mixed with other waste streams, especially those containing oxidizers.[5][6]
-
Materials and Experimental Protocol
Reagents and Equipment
| Item | Details | Purpose |
| Reagents | ||
| 2-chloro-5-methylpyrazine | >98% Purity | Starting Material |
| Hydrazine Hydrate | 55-64% solution in water | Nucleophile/Reagent |
| Ethanol (or n-Butanol) | Anhydrous | Reaction Solvent |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
| Deionized Water | Work-up | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | Drying Agent |
| Equipment | ||
| Round-bottom flask | 250 mL, 3-neck | Reaction Vessel |
| Reflux Condenser | To prevent solvent loss | |
| Magnetic Stirrer & Stir Bar | For mixing | |
| Heating Mantle/Oil Bath | To control reaction temp. | |
| Temperature Probe | To monitor internal temp. | |
| Nitrogen/Argon Inlet | To maintain inert atmosphere | |
| Separatory Funnel | 500 mL | For liquid-liquid extraction |
| Rotary Evaporator | To remove solvent |
Step-by-Step Synthesis Protocol
The following workflow diagram outlines the key stages of the procedure.
Caption: Experimental Workflow from Synthesis to Characterization.
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a temperature probe, and a nitrogen inlet. Purge the system with nitrogen gas for 10-15 minutes.
-
Charging Reagents: To the flask, add 2-chloro-5-methylpyrazine (1.0 eq). Add ethanol or n-butanol as the solvent (approx. 10 volumes, e.g., 10 mL per gram of starting material).[11]
-
Addition of Hydrazine: While stirring, carefully add hydrazine hydrate (3.0-5.0 eq) to the mixture. An excess is used to ensure the reaction goes to completion.[10]
-
Heating: Heat the reaction mixture to reflux (typically around 100°C for n-butanol) and maintain this temperature.[10][11]
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 8-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully dilute the mixture with deionized water (10 volumes).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 volumes).[11]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11] This will yield the crude product, often as a solid.
Purification
The crude 2-hydrazinyl-5-methylpyrazine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.[12]
Product Characterization
The identity and purity of the final product should be confirmed using modern spectroscopic techniques.
| Parameter | Description |
| Reaction Time | 8-24 hours (TLC Monitored) |
| Reaction Temperature | 100 °C (Reflux) |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₅H₈N₄ |
| Molecular Weight | 124.15 g/mol |
Predicted NMR Spectral Data
The following data is predicted based on the analysis of structurally similar compounds and established NMR principles.[13][14] Spectra should be acquired in a solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Data for 2-Hydrazinyl-5-methylpyrazine (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazine H | 7.8 - 8.0 | Singlet | Aromatic proton adjacent to methyl group. |
| Pyrazine H | 7.4 - 7.6 | Singlet | Aromatic proton adjacent to hydrazine group. |
| -NH (Hydrazine) | 7.0 - 7.5 | Broad Singlet | Exchangeable with D₂O. |
| -NH₂ (Hydrazine) | 4.0 - 4.5 | Broad Singlet | Exchangeable with D₂O. |
| -CH₃ (Methyl) | 2.2 - 2.4 | Singlet |
Table 2: Predicted ¹³C NMR Data for 2-Hydrazinyl-5-methylpyrazine (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-NHNH₂) | 155 - 160 |
| C-5 (C-CH₃) | 145 - 150 |
| C-3 | 130 - 135 |
| C-6 | 125 - 130 |
| -CH₃ | 20 - 25 |
References
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Reddit r/chemistry Community. (2018). Practical Hydrazine Hydrate Safety. Retrieved from [Link]
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University of New Mexico. (n.d.). Standard Operating Procedure: Hydrazine. Environmental Health & Safety. Retrieved from [Link]
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Walsh, K., Sneddon, H. F., & Moody, C. J. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. Retrieved from [Link]
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Pak. J. Pharm. Sci. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]
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ChemBK. (2024). Pyrazine,2-chloro-5-hydrazinyl-. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]
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Roberts, A., et al. (n.d.). Nucleophilic Aromatic Substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from [Link]
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Zhou, D., et al. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Retrieved from [Link]
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Application Note: Synthesis of Triazolopyrazines from 2-Hydrazino-5-methylpyrazine HCl
Abstract
This application note details the robust synthesis of 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives starting from 2-hydrazino-5-methylpyrazine hydrochloride . Triazolopyrazines are privileged scaffolds in medicinal chemistry, serving as core structures for c-Met, VEGFR-2, and DPP-4 inhibitors. This guide provides two distinct protocols: a mild orthoester-based cyclization for unsubstituted triazoles and a phosphoryl chloride (POCl₃)-mediated cyclization for substituted derivatives. Special emphasis is placed on controlling the Dimroth rearrangement , a critical isomerization event that dictates the final regioisomeric outcome ([4,3-a] vs. [1,5-a]).
Introduction & Retrosynthetic Analysis
The fusion of a 1,2,4-triazole ring onto a pyrazine core creates a bicyclic system with high metabolic stability and favorable hydrogen-bonding potential. The synthesis typically proceeds via the condensation of a hydrazinopyrazine with a carboxylic acid equivalent (orthoester, acid chloride, or aldehyde).
Structural Considerations
Starting from 2-hydrazino-5-methylpyrazine , the cyclization occurs at the N1 nitrogen of the pyrazine ring.
-
Target Isomer (Kinetic): [1,2,4]Triazolo[4,3-a]pyrazine.[1][2]
-
Rearranged Isomer (Thermodynamic): [1,2,4]Triazolo[1,5-a]pyrazine.
Note on Numbering: In the [4,3-a] system derived from 2-hydrazino-5-methylpyrazine, the methyl group resides at the C6 position .
Reaction Mechanism & Dimroth Rearrangement
The reaction proceeds through an acyl-hydrazine intermediate followed by dehydrative cyclization. A critical "Expertise" point is the susceptibility of the [4,3-a] isomer to undergo Dimroth rearrangement under acidic, basic, or thermal stress, converting it to the more stable [1,5-a] isomer.
Figure 1: Mechanistic pathway showing the formation of the kinetic [4,3-a] product and its potential rearrangement to the [1,5-a] isomer.
Experimental Protocols
Pre-requisite: Handling the HCl Salt
The starting material is supplied as a hydrochloride salt. For Method A , in-situ neutralization is required. For Method B , the acidic conditions of POCl₃ allow the use of the salt directly, though free-basing often improves homogeneity.
Method A: Orthoester Cyclization (For R = H)
This method is preferred for synthesizing the unsubstituted triazole ring (6-methyl-[1,2,4]triazolo[4,3-a]pyrazine). It is milder and minimizes the risk of rearrangement.
Materials:
-
2-Hydrazino-5-methylpyrazine HCl (1.0 eq)
-
Triethyl orthoformate (TEOF) (5.0 - 10.0 eq)
-
Solvent: Ethanol or Methanol (anhydrous)
-
Base: Triethylamine (Et₃N) (1.1 eq)
Protocol:
-
Neutralization: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydrazino-5-methylpyrazine HCl (10 mmol) in ethanol (30 mL). Add Triethylamine (11 mmol) and stir at room temperature for 15 minutes until the suspension becomes finer (formation of Et₃N·HCl).
-
Addition: Add Triethyl orthoformate (50-100 mmol). TEOF acts as both reagent and co-solvent.
-
Cyclization: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The hydrazide intermediate may appear transiently.[3]
-
Work-up: Cool the reaction mixture to room temperature.
-
Option 1 (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold ethanol.
-
Option 2 (Evaporation): If no precipitate forms, concentrate the solvent under reduced pressure. The residue is often a solid.
-
-
Purification: Recrystallize from ethanol or ethyl acetate.
-
Expected Yield: 70–85%[3]
-
Characterization: ¹H NMR (DMSO-d₆) typically shows the triazole proton singlet around δ 9.0–9.5 ppm.
-
Method B: Carboxylic Acid / POCl₃ Cyclization (For R = Alkyl/Aryl)
This method is used when introducing a substituent (e.g., -CF₃, -Phenyl) at the C3 position. It is more aggressive and requires careful temperature control.
Materials:
-
2-Hydrazino-5-methylpyrazine HCl (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.1 eq) or Acid Chloride
-
Phosphoryl Chloride (POCl₃) (Solvent/Reagent, ~5–10 vol)
-
Optional: Polyphosphoric acid (PPA) can be used as an alternative to POCl₃.
Protocol:
-
Mixing: In a dried flask under inert atmosphere (N₂), mix 2-hydrazino-5-methylpyrazine HCl (10 mmol) and the carboxylic acid (11 mmol).
-
Activation: Carefully add POCl₃ (10–15 mL). Caution: Exothermic.
-
Heating: Heat the mixture to 80–100°C for 4–12 hours.
-
Critical Control: Do not overheat (>120°C) or extend reaction time unnecessarily to avoid Dimroth rearrangement.
-
-
Quenching (Hazardous): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. POCl₃ hydrolysis is violent.
-
Neutralization: Adjust the pH of the aqueous solution to ~8–9 using solid Na₂CO₃ or saturated NaHCO₃ solution. The product usually precipitates.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂, DCM/MeOH gradient).
Critical Analysis & Troubleshooting (Expertise)
Isomer Identification
Distinguishing the [4,3-a] and [1,5-a] isomers is crucial.
-
[1,2,4]Triazolo[4,3-a]pyrazine: The C3-H (if R=H) typically appears downfield (>9.0 ppm).
-
[1,2,4]Triazolo[1,5-a]pyrazine: The C2-H often appears slightly upfield relative to the [4,3-a] isomer, and the melting point is generally higher (thermodynamic stability).
-
Confirmation: 2D NMR (HMBC) is the definitive method. In the [4,3-a] isomer, the bridgehead carbon couples to protons on both rings differently than in the [1,5-a] system.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete neutralization of HCl salt | Ensure 1.1 eq of Et₃N is used in Method A. |
| Product is Oil | Residual solvent or TEOF | Triturate with diethyl ether or hexane to induce crystallization. |
| Isomer Mixture | Dimroth rearrangement occurred | Lower reaction temperature; reduce reaction time; avoid strong acids in workup. |
| Violent Quench | Excess POCl₃ | Remove excess POCl₃ by vacuum distillation before ice quench if possible. |
Workflow Diagram
Figure 2: Decision matrix and workflow for synthesizing 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives.
References
-
Dimroth Rearrangement Mechanism
-
Synthesis of Triazolopyrazines (General Protocol)
-
Medicinal Chemistry Applications
-
Orthoester Cyclization Method
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 3. osti.gov [osti.gov]
- 4. Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elar.urfu.ru [elar.urfu.ru]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrazines via Cyclocondensation of 2-Hydrazino-5-methylpyrazine with β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrazines
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. This bicyclic system is a key component in a variety of pharmacologically active agents, exhibiting a broad spectrum of activities including, but not limited to, kinase inhibition, anti-inflammatory effects, and antiviral properties. The ability to functionalize this core structure through strategic synthetic approaches is therefore of paramount importance for the development of novel therapeutics.
One of the most direct and versatile methods for the construction of the pyrazolo[1,5-a]pyrazine ring system is the cyclocondensation reaction between a 2-hydrazinopyrazine derivative and a 1,3-dicarbonyl compound, such as a β-keto ester. This reaction, analogous to the classical Knorr pyrazole synthesis, offers a convergent and efficient route to a wide array of substituted pyrazolo[1,5-a]pyrazines.[1][2]
This guide provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and mechanistic insights for the synthesis of pyrazolo[1,5-a]pyrazines from 2-hydrazino-5-methylpyrazine and various β-keto esters.
Reaction Principle: A Heterocyclic Analogue of the Knorr Pyrazole Synthesis
The fundamental transformation involves the condensation of 2-hydrazino-5-methylpyrazine with a β-keto ester. The reaction proceeds through a two-step sequence: initial formation of a hydrazone intermediate followed by an intramolecular cyclization with concomitant elimination of water and an alcohol.[2] The regioselectivity of the cyclization is a critical aspect to consider, as the unsymmetrical nature of both reactants can potentially lead to two isomeric products.
Mechanistic Pathway and Regioselectivity
The reaction is typically initiated by the nucleophilic attack of the more basic nitrogen of the hydrazine group onto the more electrophilic carbonyl carbon of the β-keto ester (the ketone carbonyl). This is followed by dehydration to form a hydrazone intermediate. Subsequently, the endocyclic pyrazine nitrogen atom acts as a nucleophile, attacking the ester carbonyl carbon to facilitate the intramolecular cyclization. This pathway is generally favored under acidic conditions, which activate the carbonyl groups towards nucleophilic attack.[3]
An alternative pathway could involve the initial formation of a hydrazide by reaction at the ester carbonyl, followed by cyclization. However, for the synthesis of the pyrazolo[1,5-a]pyrazine system, the former pathway leading to the desired fused ring system is the productive route. The precise regiochemical outcome can be influenced by the substitution pattern of the β-keto ester and the specific reaction conditions employed.
Below is a diagram illustrating the generally accepted mechanism for this cyclocondensation reaction.
Caption: Proposed mechanism for the synthesis of pyrazolo[1,5-a]pyrazines.
Optimizing Reaction Conditions: A Guide for Successful Synthesis
The success of the cyclocondensation reaction hinges on the careful selection of several key parameters. The following sections provide insights into the crucial aspects of solvent choice, catalyst selection, temperature control, and reaction monitoring.
Solvent Selection
The choice of solvent can significantly impact reaction rates and yields. Protic solvents are generally preferred as they can facilitate proton transfer steps in the mechanism.
-
Ethanol and Acetic Acid: A mixture of ethanol and glacial acetic acid is a commonly employed solvent system.[4] Ethanol provides good solubility for the reactants, while acetic acid serves as both a solvent and a catalyst. The acidic environment promotes the initial condensation and subsequent cyclization steps.
-
Higher Boiling Point Alcohols: For less reactive β-keto esters, higher boiling point alcohols such as n-propanol or n-butanol can be utilized to enable reactions at elevated temperatures.
-
Aqueous Conditions: Green chemistry approaches have demonstrated the feasibility of conducting similar cyclocondensation reactions in water, sometimes without the need for a catalyst.[5] This can simplify work-up procedures and reduce environmental impact.
Catalyst Selection
While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is generally recommended to improve reaction rates and yields.
-
Acid Catalysis: Brønsted acids are the most common catalysts for this transformation. A few drops of a strong acid like hydrochloric acid or sulfuric acid can be effective. However, glacial acetic acid is often sufficient and less harsh.[3]
-
Lewis Acid Catalysis: In some instances, Lewis acids may be employed to activate the carbonyl groups of the β-keto ester.[6]
-
Catalyst-Free Conditions: As mentioned, under forcing conditions (e.g., high temperature, microwave irradiation) or in specific solvent systems like water, the reaction may proceed without the need for an external catalyst.[5]
Temperature and Reaction Time
The optimal temperature and reaction time are highly dependent on the reactivity of the specific β-keto ester used.
-
Reflux Conditions: Many protocols for analogous reactions specify heating the reaction mixture to reflux.[3] The exact temperature will depend on the boiling point of the chosen solvent.
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique can significantly reduce reaction times from hours to minutes and often leads to improved yields.[1]
-
Reaction Monitoring: It is crucial to monitor the progress of the reaction to determine the optimal time for work-up. Thin-layer chromatography (TLC) is a simple and effective method for tracking the consumption of the starting materials and the formation of the product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazolo[1,5-a]pyrazines from 2-hydrazino-5-methylpyrazine and representative β-keto esters.
Protocol 1: Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrazin-5(4H)-one using Ethyl Acetoacetate under Conventional Heating
This protocol describes a standard procedure using a common β-keto ester.
Materials:
-
2-Hydrazino-5-methylpyrazine
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
-
TLC plates (silica gel 60 F254) and developing chamber
-
Mobile phase for TLC (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydrazino-5-methylpyrazine (1.0 eq) in a minimal amount of ethanol.
-
To this solution, add ethyl acetoacetate (1.1 eq) followed by glacial acetic acid (approximately 10-20% of the total solvent volume).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30-60 minutes). The consumption of the starting materials and the appearance of a new, typically more polar, product spot should be observed.
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain the desired 2,7-dimethylpyrazolo[1,5-a]pyrazin-5(4H)-one.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) if necessary.
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrazolo[1,5-a]pyrazine
This protocol outlines a rapid and efficient synthesis using microwave irradiation.
Materials:
-
2-Hydrazino-5-methylpyrazine
-
A selected β-keto ester (e.g., ethyl benzoylacetate)
-
Glacial acetic acid
-
A suitable microwave-safe reaction vessel with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vessel, combine 2-hydrazino-5-methylpyrazine (1.0 eq), the chosen β-keto ester (1.1 eq), and a small amount of glacial acetic acid in a suitable solvent (e.g., ethanol or DMF).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a predetermined temperature (e.g., 120-150 °C) for a short period (e.g., 5-20 minutes). The optimal conditions should be determined through preliminary experiments.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (precipitation, filtration, and washing).
-
Purify the product as needed.
Data Presentation: Expected Outcomes
The yield of the pyrazolo[1,5-a]pyrazine product will vary depending on the specific β-keto ester used and the reaction conditions employed. The following table provides a hypothetical summary of expected yields for the reaction of 2-hydrazino-5-methylpyrazine with various β-keto esters under different conditions, based on analogous reactions reported in the literature.
| β-Keto Ester | R¹ | R² | Conditions | Expected Yield (%) |
| Ethyl acetoacetate | CH₃ | H | Acetic acid, Ethanol, Reflux | 70-85 |
| Ethyl benzoylacetate | Ph | H | Acetic acid, Ethanol, Reflux | 65-80 |
| Ethyl 3-oxo-3-phenylpropanoate | H | Ph | Acetic acid, n-Butanol, Reflux | 60-75 |
| Diethyl malonate | OEt | H | Acetic acid, Ethanol, Reflux | 50-65 |
| Ethyl acetoacetate | CH₃ | H | Microwave (120°C, 15 min) | 80-95 |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of pyrazolo[1,5-a]pyrazines can be visualized as follows:
Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrazines.
Trustworthiness and Self-Validation
The protocols described herein are based on the well-established and extensively documented Knorr pyrazole synthesis and its application to heterocyclic systems.[1][2] The reliability of these procedures is underscored by the following self-validating principles:
-
Reaction Monitoring: The use of TLC provides a real-time assessment of the reaction's progress, allowing the researcher to confirm the consumption of starting materials and the formation of a new product. This ensures that the reaction is proceeding as expected and helps in determining the optimal reaction time, preventing the formation of byproducts due to prolonged heating.
-
Product Characterization: The identity and purity of the synthesized pyrazolo[1,5-a]pyrazine should be unequivocally confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data for the target compounds will be distinct from those of the starting materials, providing definitive validation of a successful synthesis.
-
Consistency with Established Chemistry: The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of heterocyclic chemistry. The protocols provided are a direct application of this robust and predictable reaction to the 2-hydrazino-5-methylpyrazine system.
By adhering to these principles of careful monitoring and thorough characterization, researchers can have a high degree of confidence in the successful and reproducible synthesis of the desired pyrazolo[1,5-a]pyrazine derivatives.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. ScienceDirect. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflammatory. PubMed. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. PMC. [Link]
-
Synthesis of 2,7-Dimethylpyrazolo[1,5-α][1][7][8]triazin-4(3H)-one C-H Arylation. PubMed. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. scirp.org. [Link]
-
A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein Journals. [Link]
-
PATHWAY DETERMINATION. SweetStudy. [Link]
-
Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. ResearchGate. [Link]
-
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. PMC. [Link]
Sources
- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 2. Sci-Hub. Cyclocondensation of alkylhydrazines and .beta.-substituted acetylenic esters: synthesis of 3-hydroxypyrazoles / The Journal of Organic Chemistry, 1992 [sci-hub.st]
- 3. Synthesis toward CRHR1 Antagonists through 2,7-Dimethylpyrazolo[1,5-α][1,3,5]triazin-4(3H)-one C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sweetstudy.com [sweetstudy.com]
- 5. BJOC - A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction [beilstein-journals.org]
- 6. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Stabilizing 2-Hydrazino-5-methylpyrazine Hydrochloride
This guide serves as a specialized Technical Support Center for researchers working with 2-Hydrazino-5-methylpyrazine hydrochloride . It is designed to move beyond generic safety data sheets, providing mechanistic insights and actionable troubleshooting protocols to prevent oxidative degradation.
Status: Operational Role: Senior Application Scientist Subject: Oxidation Prevention & Handling Protocols
📊 Quick Reference Dashboard
| Parameter | Specification | Critical Note |
| Appearance | White to off-white crystalline powder | Yellow/Orange indicates oxidation (formation of azo/diazene species). |
| Storage Temp | 2°C to 8°C (Refrigerated) | Long-term storage at -20°C is preferred for high purity. |
| Atmosphere | Inert (Argon or Nitrogen) | Hygroscopic. Moisture accelerates hydrolysis and subsequent oxidation. |
| Solvent Compatibility | Water, DMSO, Methanol | Avoid acetone/ketones (forms hydrazones instantly). |
| pH Stability | Stable in Acidic (pH < 4) | Rapid oxidation in Neutral/Alkaline (pH > 7) environments. |
🔬 Module 1: The Mechanics of Failure (Why it Oxidizes)
To prevent oxidation, you must understand the enemy.[1] 2-Hydrazino-5-methylpyrazine hydrochloride is an aryl hydrazine. Its degradation is not a random event but a specific radical-mediated cascade, often catalyzed by trace metals or photons.
The Oxidation Pathway
The hydrochloride salt protects the hydrazine moiety by protonating the terminal nitrogen (
-
Deprotonation: In the presence of moisture or base, the free hydrazine (
) is generated. -
Radical Formation: Trace metal ions (Cu²⁺, Fe³⁺) or UV light catalyze the loss of a hydrogen atom, forming a hydrazyl radical .
-
Diazene Formation: The radical loses a second hydrogen to form a diazene (diimide) intermediate (
). This species is highly colored (Yellow/Red).[2] -
Decomposition: The diazene is unstable and typically decomposes to release nitrogen gas (
) and the de-hydrazinated parent heterocycle (5-methylpyrazine), or couples to form symmetric azo-dimers.
Visualization of the Pathway
The following diagram illustrates the critical control points where your intervention prevents failure.
Figure 1: Mechanistic pathway of oxidative degradation. The "Prevention Zone" indicates where handling protocols must focus to maintain the stable salt form.
🛡️ Module 2: Storage & Handling Protocols
Q: I received the bottle at ambient temperature. Is it compromised?
A: Likely not, provided the seal is intact.[3] The solid HCl salt is relatively robust for short periods. However, immediately transfer it to long-term storage conditions.
-
Protocol: Inspect the powder. It should be free-flowing and white. Clumping indicates moisture ingress; yellowing indicates oxidation.
Q: How do I weigh it out without a glovebox?
A: If a glovebox is unavailable, use the "Argon Blanket" technique.
-
Place the source bottle and your receiving vial in a deep tray.
-
Flow a gentle stream of Argon (heavier than air) into the source bottle and the receiving vial.
-
Perform the weighing quickly.
-
Self-Validating Step: If the powder sticks to the spatula excessively, static is high (dry) or it is absorbing moisture (wet). If it smears yellow on a white weighing boat, discard the top layer.
Q: What is the best container for solution storage?
A: Never store solutions long-term. If necessary for <24 hours:
-
Use: Amber glass vials with PTFE-lined septa.
-
Avoid: Metal spatulas (use ceramic/plastic) and standard polyethylene caps (permeable to O2).
🧪 Module 3: Experimental Optimization
The "Degassing" Imperative
Dissolving this compound in non-degassed solvents is the #1 cause of experimental failure. Dissolved oxygen reacts with the hydrazine moiety within minutes.
Standard Operating Procedure (SOP) for Solvent Prep:
-
Sparging: Bubble high-purity Nitrogen or Argon through the solvent for at least 15 minutes per 100mL.
-
Freeze-Pump-Thaw: For sensitive catalytic reactions (e.g., Buchwald-Hartwig), use 3 cycles of freeze-pump-thaw.
-
Additive: If your reaction tolerates it, add a sacrificial antioxidant like Ascorbic Acid (0.1 - 1 mol%) or keep the media slightly acidic with dilute HCl.
Reaction Monitoring
Do not trust TLC alone. Hydrazines can oxidize on the silica plate during development, showing false impurities.
-
Fix: Pre-elute the TLC plate with a solvent containing 1% Triethylamine (to neutralize acidity) or run the TLC in an inert chamber if possible. Note: For HCl salts, adding base to the TLC might liberate the free base, which oxidizes. A better approach is to co-spot with the starting material immediately before running.
🔧 Module 4: Troubleshooting & Diagnostics
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Solution turns Yellow/Brown immediately | Dissolved Oxygen or High pH | Abort. The solvent was not degassed, or the base was added before the hydrazine was protected. Repeat with sparged solvents.[3] |
| Low Yield in Coupling Reactions | Catalyst Poisoning | Hydrazines coordinate strongly to Pd/Cu catalysts. Ensure you are using the correct ligand system or protecting group (e.g., Boc) if the hydrazine is not the reacting partner. |
| "Missing" NMR Signals | Paramagnetic Broadening | Trace oxidation generates radicals. These paramagnetic species broaden NMR peaks. Filter the solution through a small plug of Celite or add a trace of solid sodium dithionite (reductant) to the NMR tube (if compatible). |
| Evolution of Gas bubbles | Decomposition |
FAQ: Specific Scenarios
Q: Can I dry the compound in a vacuum oven?
A: Only if the vacuum is strict (<10 mbar) and the temperature is <40°C. Heat + Trace Oxygen = Rapid Decomposition. A vacuum desiccator with
Q: Why does the SDS say "Incompatible with Ketones"? A: Hydrazines react with ketones (Acetone, MEK) and aldehydes to form Hydrazones . This is a rapid condensation reaction, not oxidation. Never use acetone to clean glassware intended for this compound.
📚 References
-
Sigma-Aldrich. Safety Data Sheet: 2-Hydrazino-5-methylpyrazine. Retrieved from (General reference for hazard class and storage).
-
Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews. (Context on protecting group strategies to prevent oxidation).
-
Endo, Y., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Link (Mechanistic insight into color changes and oxidation pathways).
-
Fisher Scientific. Handling Air-Sensitive Reagents. Link (Protocols for inert atmosphere handling).
-
ScienceMadness. Hydrazine Hydrochloride Properties and Handling. Link (Practical community-verified handling of hydrazine salts).
Sources
- 1. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Removing Hydrazine Hydrate Impurities from Pyrazine Derivatives
Core Directive & Scientific Context
The Challenge: Hydrazine hydrate is a ubiquitous reagent in the synthesis of pyrazine derivatives, often used to close rings or reduce functional groups. However, it is a potent genotoxic impurity (GTI) regulated under ICH M7 guidelines .
The Chemical Conflict: Pyrazines and hydrazine share similar properties—both are nitrogenous bases and often polar. Standard silica chromatography is frequently ineffective because hydrazine streaks or co-elutes with polar pyrazines. Furthermore, hydrazine’s lack of a UV chromophore makes it invisible to standard detection methods until it is too late.
The Solution Architecture: This guide prioritizes Chemical Scavenging and pKa-Controlled Extraction . These methods exploit the specific reactivity (nucleophilicity) and basicity differences between your product (pyrazine) and the impurity (hydrazine).
Decision Matrix: Selecting Your Protocol
Before initiating a cleanup, determine the stability of your pyrazine derivative.
Figure 1: Decision tree for selecting the appropriate hydrazine removal strategy based on substrate stability.
Method A: Chemical Scavenging (The Acetone Protocol)
Best For: Most pyrazine derivatives that do not contain highly reactive carbonyls. Mechanism: Hydrazine reacts rapidly with acetone to form acetone azine . Unlike hydrazine, acetone azine is highly lipophilic and volatile, allowing it to be removed via evaporation or washed out into an organic layer.
The Science of the Scavenge
Hydrazine (
Protocol
-
Dissolution: Dissolve the crude pyrazine mixture in a water-immiscible solvent (DCM or EtOAc).
-
Charging: Add Acetone (5.0 - 10.0 equivalents) relative to the estimated hydrazine content.
-
Note: If hydrazine content is unknown, add 5% v/v acetone relative to the solvent volume.
-
-
Reaction: Stir at room temperature for 30–60 minutes .
-
Validation: The reaction is usually quantitative within minutes.[1]
-
-
Workup (Choice of two):
-
Option 1 (Volatility): Concentrate the reaction mixture to dryness under high vacuum. Acetone azine (b.p. 131 °C) will co-evaporate with solvents, significantly reducing the load.
-
Option 2 (Partitioning): Wash the organic layer with water (3x). Acetone azine is less water-soluble than hydrazine, but the excess acetone helps solubilize the azine in the organic layer, while residual free hydrazine stays in the water. Crucial: Follow this with a dilute acid wash (Method B) for maximum purity.
-
Method B: pKa-Controlled Extraction
Best For: Acid-stable pyrazines. Concept: This method relies on the massive basicity gap between hydrazine and pyrazine.
| Compound | Approximate pKa (Conjugate Acid) | Basicity Status |
| Hydrazine | ~8.10 | Moderately Basic |
| Pyrazine | ~0.60 | Very Weak Base |
Logic: At pH 4–5, Hydrazine is almost completely protonated (
Protocol
-
Preparation: Dissolve crude material in EtOAc or DCM.
-
Buffer Prep: Prepare a 0.5 M Phosphate Buffer (pH 4.5) or use dilute acetic acid.
-
Warning: Do NOT use strong acids (HCl pH 1) initially, as this may protonate the pyrazine and drag it into the water.
-
-
Extraction: Wash the organic layer with the buffer (2x).
-
Polishing: Wash with brine, dry over
, and concentrate.
Troubleshooting & FAQs
Q1: I used the Acetone method, but I still see a hydrazine peak in my LC-MS.
Diagnosis: You are likely detecting the hydrazone or azine , not free hydrazine, or the reaction reversed.
-
The Fix: Acetone hydrazones are hydrolytically unstable. If you use an acidic mobile phase (water/formic acid) in your LC-MS, the azine hydrolyzes on the column, reforming hydrazine.
-
Verification: Run the sample using a neutral mobile phase or GC-MS. If the peak persists, switch to Acetylacetone (2,4-pentanedione). It forms a highly stable pyrazole derivative that will not hydrolyze back to hydrazine.
Q2: My pyrazine is water-soluble. How do I remove hydrazine?
Diagnosis: You cannot use aqueous extraction (Method B). The Fix: Use Solid-Supported Scavengers .
-
Dissolve product in MeOH or Ethanol.
-
Add a Benzaldehyde-functionalized resin (e.g., polystyrene-bound benzaldehyde).
-
Stir for 4 hours. The hydrazine binds to the solid bead (forming a hydrazone).
-
Filter off the resin. The filtrate contains your hydrazine-free product.
Q3: How do I prove to QA/Regulatory that the hydrazine is gone?
Diagnosis: Standard UV detection fails because hydrazine has no chromophore. The Fix: You must use a Derivatization Method for analytical quantification.
-
Reagent: Benzaldehyde or 4-Nitrobenzaldehyde.
-
Workflow: Take your purified sample -> Add excess Benzaldehyde -> Wait 15 mins -> Inject on HPLC.
-
Detection: Look for the Benzaldehyde Azine peak (strong UV absorbance at ~300 nm). If this peak is absent, hydrazine is absent.
Visualizing the Scavenging Pathway
The following diagram illustrates the chemical transformation used in Method A and the "Fix" in Q1 (Acetylacetone).
Figure 2: Chemical pathways for scavenging hydrazine. Acetylacetone (bottom path) creates a more stable byproduct than acetone.
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2]
-
Gridley, J. J., et al. (2014). "Control of Hydrazine Impurity in the Synthesis of a Pyrazole Derivative." Organic Process Research & Development, 18(8), 1037–1044. (Demonstrates acetylacetone scavenging).
-
Sun, M., et al. (2010). "Trace Analysis of Hydrazine in Pharmaceuticals by Derivatization and HPLC." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1142-1146. (Establishes the benzaldehyde derivatization protocol).
-
PubChem. (2023). "Pyrazine: Compound Summary & pKa Data." National Library of Medicine.
Sources
Storage conditions to prevent degradation of hydrazine HCl salts
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of hydrazine HCl salts?
The degradation of hydrazine HCl salts is primarily influenced by exposure to atmospheric oxygen, moisture, heat, light, and incompatible materials.[1][2] Hydrazine itself is a strong reducing agent and is susceptible to oxidation.[1] The salt forms are more stable than anhydrous hydrazine, but they can still degrade over time, especially under suboptimal storage conditions.[3][4]
Key degradation drivers include:
-
Oxidation: Atmospheric oxygen is a significant contributor to the degradation of hydrazine.[1] This process can be accelerated by the presence of metal ions, which can act as catalysts.[5]
-
Hygroscopicity and Hydrolysis: Hydrazine HCl salts are hygroscopic, meaning they readily absorb moisture from the air.[6][7] This can lead to hydrolysis and a decrease in the salt's purity.
-
Thermal Decomposition: Elevated temperatures can cause the decomposition of hydrazine salts, leading to the release of nitrogen, ammonia, and hydrogen chloride gas.[5][8] For instance, hydrazine dihydrochloride should not be exposed to temperatures above 150°C.[9]
-
Incompatible Materials: Contact with strong oxidizing agents, bases, and certain metals can lead to vigorous and potentially hazardous reactions, causing rapid decomposition.[1][9]
Q2: What are the ideal storage conditions for hydrazine HCl salts to ensure long-term stability?
To maintain the integrity and purity of hydrazine HCl salts, it is crucial to store them under controlled conditions. The following are best practices for storage:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen and moisture.[7][10]
-
Temperature: Store in a cool, dry place.[7][9] While specific temperature ranges can vary by manufacturer, room temperature in a well-ventilated area is generally acceptable. Avoid exposure to direct sunlight and high temperatures.[1][11]
-
Container: Keep the container tightly closed to prevent the ingress of moisture and air.[7][9] The original manufacturer's container is typically the most suitable for storage.
-
Location: Store in a designated area for corrosive and toxic materials, away from incompatible substances.[12] This area should be well-ventilated.[13]
Q3: How can I visually inspect my hydrazine HCl salt for signs of degradation?
While visual inspection is not a definitive measure of purity, it can offer initial clues about potential degradation. A high-purity hydrazine HCl salt should be a white to slightly beige crystalline solid.[6] Signs of potential degradation include:
-
Discoloration: A significant change in color, such as yellowing or browning, may indicate the presence of impurities or decomposition products.
-
Caking or Clumping: Due to their hygroscopic nature, the absorption of moisture can cause the salt to cake or clump together.[6] This indicates improper storage in a non-dry environment.
-
Odor: A strong ammonia-like odor may be present, which is characteristic of hydrazine compounds.[3] However, a noticeable increase in the intensity of this odor could suggest decomposition.
Q4: What are the decomposition products of hydrazine HCl salts, and what are their hazards?
The thermal decomposition of hydrazine HCl salts can produce hazardous substances, including hydrogen chloride, nitrogen oxides, and ammonia.[8][9][14] In the presence of oxygen, oxidation can lead to the formation of nitrogen gas and water.[15] These decomposition products pose several risks:
-
Hydrogen Chloride: A corrosive gas that can cause severe respiratory irritation.
-
Nitrogen Oxides: Toxic gases that can also lead to respiratory issues.
-
Ammonia: A toxic and corrosive gas with a pungent odor.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of hydrazine HCl salts, providing actionable solutions.
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of the hydrazine HCl salt, leading to lower effective concentration and the presence of interfering impurities.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the salt has been stored according to the recommended guidelines (cool, dry, inert atmosphere, tightly sealed container).[7][9][10]
-
Perform a Purity Check: If you suspect degradation, it is advisable to determine the purity of the salt. While complex analytical methods like HPLC or titration are the most accurate, a simple qualitative test can sometimes be informative.[16]
-
Use a Fresh Batch: If degradation is confirmed or suspected, it is best to use a new, unopened container of the hydrazine HCl salt for your experiments.
Issue 2: The Hydrazine HCl Salt Has Become Discolored or Caked
Possible Cause: This is a strong indication of moisture absorption and potential chemical degradation.[6]
Troubleshooting Steps:
-
Assess the Extent of Degradation: If the discoloration or caking is minor, the bulk of the material may still be usable for non-critical applications. However, for sensitive experiments, it is not recommended.
-
Drying the Salt: For caked material, it may be possible to dry it in a desiccator over a suitable drying agent. However, this will not reverse any chemical degradation that has already occurred.
-
Proper Disposal: If the degradation is significant, the material should be disposed of as hazardous waste according to your institution's safety protocols.[7]
Issue 3: A Strong, Unusually Pungent Odor is Detected Upon Opening the Container
Possible Cause: This could indicate significant decomposition and the release of volatile byproducts like ammonia.[5]
Troubleshooting Steps:
-
Handle with Extreme Caution: Immediately handle the container within a chemical fume hood.[9]
-
Ensure Proper Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17] In cases of strong vapors, a respirator may be necessary.[8]
-
Assess for Further Use: Given the evidence of decomposition, it is highly recommended to discard the material.
-
Review Storage Practices: Investigate the storage conditions to identify and rectify any issues that may have led to the decomposition.
Technical Data and Protocols
Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | Cool, dry place[9] | Minimizes thermal decomposition.[5] |
| Atmosphere | Inert (e.g., Nitrogen, Argon)[7] | Prevents oxidation by atmospheric oxygen.[1] |
| Container | Tightly sealed[9] | Prevents moisture absorption due to hygroscopicity.[6] |
| Light | Avoid direct sunlight[11] | Prevents photo-degradation. |
| Incompatibilities | Store away from strong oxidizing agents, bases, and certain metals.[1][9] | Avoids rapid and hazardous decomposition reactions.[1] |
Experimental Protocol: Qualitative Purity Assessment via Titration (Illustrative Example)
This protocol provides a basic framework for assessing the relative purity of a hydrazine HCl salt sample compared to a new, trusted standard. Note: This is a simplified procedure and should be adapted and validated for your specific laboratory context and safety protocols.
Materials:
-
Hydrazine HCl salt (sample to be tested)
-
New, unopened Hydrazine HCl salt (as a standard)
-
Standardized solution of an oxidizing agent (e.g., potassium iodate, KIO₃)
-
Starch indicator solution
-
Appropriate glassware (burette, flasks, pipettes)
-
Personal Protective Equipment (PPE)
Procedure:
-
Prepare a standard solution of the new hydrazine HCl salt of a known concentration.
-
Prepare a solution of the test sample of the same theoretical concentration.
-
Titrate the standard solution:
-
Pipette a known volume of the standard hydrazine HCl solution into a flask.
-
Add a few drops of starch indicator.
-
Titrate with the standardized potassium iodate solution until the endpoint is reached (a persistent blue-black color).
-
Record the volume of titrant used.
-
-
Titrate the test sample solution:
-
Repeat the titration process using the same volume of the test sample solution.
-
Record the volume of titrant used.
-
-
Compare the results: A significantly lower volume of titrant required for the test sample compared to the standard indicates a lower concentration of active hydrazine and therefore, degradation.
Visualizing Degradation and Prevention
Logical Flow for Troubleshooting Hydrazine HCl Salt Stability
Caption: A workflow for diagnosing and addressing issues related to hydrazine HCl salt stability.
Key Factors in Hydrazine HCl Salt Degradation
Sources
- 1. arxada.com [arxada.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. chemiis.com [chemiis.com]
- 4. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. integraclear.com [integraclear.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. Hydrazine - Wikipedia [en.wikipedia.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low solubility of 2-Hydrazino-5-methylpyrazine HCl in ethanol
Welcome to the technical support center for 2-Hydrazino-5-methylpyrazine HCl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on resolving low solubility in ethanol. Our goal is to provide you with the expertise and practical solutions to ensure the smooth progress of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low solubility of 2-Hydrazino-5-methylpyrazine HCl in absolute ethanol at room temperature. Is this expected?
Yes, this is a commonly observed phenomenon. While pyrazine derivatives are generally soluble in polar solvents, the hydrochloride salt form can exhibit limited solubility in alcohols like ethanol, especially at room temperature.[1] The "like dissolves like" principle suggests that while ethanol has polar characteristics, they may not be sufficient to overcome the lattice energy of the crystalline salt.[2][3]
Several factors contribute to this:
-
Salt Form: Hydrochloride salts of organic bases can have strong ionic interactions, leading to a stable crystal lattice that requires significant energy to break down.
-
Ethanol's Polarity: While polar, ethanol is less polar than water. The solubility of ionic compounds like hydrochloride salts is often lower in less polar solvents.[4]
-
Temperature: Solubility is temperature-dependent. At room temperature, the kinetic energy of the solvent molecules may be insufficient to effectively solvate the ions of the salt.[5][6]
Q2: What are the immediate troubleshooting steps I can take to improve the solubility of 2-Hydrazino-5-methylpyrazine HCl in ethanol?
When encountering low solubility, a systematic approach is recommended. Here are the initial steps to take:
-
Gentle Heating: Carefully warming the ethanol solution can significantly increase the solubility of many organic salts.[2][5] It is crucial to monitor the temperature to avoid any potential degradation of the compound.
-
Particle Size Reduction: Decreasing the particle size of the solid 2-Hydrazino-5-methylpyrazine HCl increases the surface area available for interaction with the solvent, which can enhance the rate of dissolution.[2][7][8] This can be achieved by carefully grinding the solid in a mortar and pestle.
-
Sonication: Using an ultrasonic bath can help to break apart agglomerates of the solid and facilitate dissolution.[2]
Troubleshooting Workflow
For a more visual guide, the following workflow outlines the decision-making process when troubleshooting solubility issues.
Caption: Troubleshooting workflow for low solubility.
Advanced Troubleshooting Techniques
If the initial steps do not yield the desired solubility, more advanced techniques can be employed.
Q3: Can I use a co-solvent to improve the solubility? If so, what do you recommend?
Yes, using a co-solvent is an excellent strategy. The addition of a small amount of a more polar, water-miscible solvent can significantly enhance solubility.[9]
Recommended Co-solvent:
-
Water: Adding a small percentage of water to the ethanol can dramatically increase the solubility of the hydrochloride salt due to the higher polarity of water and its ability to solvate ions.
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These are highly polar aprotic solvents that can be effective in dissolving organic salts. However, their use depends on the compatibility with your downstream application.
Q4: Is adjusting the pH of the solution a viable option?
Adjusting the pH can be a powerful method for controlling the solubility of ionizable compounds.[10] 2-Hydrazino-5-methylpyrazine HCl is the salt of a weak base.
-
Conversion to Free Base: By adding a mild base (e.g., triethylamine or sodium bicarbonate), you can neutralize the hydrochloride salt and form the free base of 2-Hydrazino-5-methylpyrazine. The free base is likely to be more soluble in organic solvents like ethanol than the corresponding salt.[11] It is critical to ensure that the resulting free base is stable under your experimental conditions and that the added base and its salt do not interfere with subsequent steps.
Experimental Protocols
Protocol 1: Preparation of a Saturated Solution with Gentle Heating
-
Add the desired amount of 2-Hydrazino-5-methylpyrazine HCl to a flask.
-
Add a stir bar and the required volume of ethanol.
-
Place the flask in a water bath on a stirrer hotplate.
-
Slowly increase the temperature of the water bath while stirring, not exceeding 50-60°C.
-
Visually monitor the dissolution of the solid.
-
Once dissolved, slowly cool the solution to room temperature. Be aware that the compound may precipitate out of solution upon cooling if a supersaturated state was achieved.
Protocol 2: Co-solvent System Optimization
-
In a series of small vials, weigh equal amounts of 2-Hydrazino-5-methylpyrazine HCl.
-
Prepare different ethanol/water co-solvent mixtures (e.g., 99:1, 95:5, 90:10 v/v).
-
Add a fixed volume of each co-solvent mixture to a separate vial.
-
Stir or sonicate all vials at room temperature for a set period.
-
Visually inspect the vials to determine the co-solvent ratio that provides the best solubility.
Quantitative Data Summary
| Technique | Parameter | Expected Outcome |
| Heating | Temperature | Increased solubility with increasing temperature.[5][6] |
| Co-solvent | % Water in Ethanol | Increased solubility with a higher percentage of water. |
| pH Adjustment | Addition of Base | Conversion to the more ethanol-soluble free base. |
Logical Relationships in Solubility Enhancement
The following diagram illustrates the interplay of factors affecting the solubility of 2-Hydrazino-5-methylpyrazine HCl in ethanol.
Caption: Factors influencing the solubility of the compound.
References
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Solubility of Things. (n.d.). Pyrazine. [Link]
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]
-
Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. [Link]
-
Globe Thesis. (2013, February 11). The Studies On Synthesis Technology, Kinetics And Thermodynamic Properties Of Decahydropyrazino [2,3-b] Pyrazine. [Link]
-
BIOSYNCE. (2025, November 27). How does the temperature affect the solubility of pyrazine?. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 4. seniorchem.com [seniorchem.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. biosynce.com [biosynce.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: Handling 2-Hydrazino-5-methylpyrazine Hydrochloride
Compound ID: 2-Hydrazino-5-methylpyrazine hydrochloride CAS: 1404455-71-5 (HCl salt) | 165124-42-5 (Free base) Chemical Class: Pyrazine derivative / Hydrazine salt Primary Hazard: Hygroscopic (Deliquescent), Potential Oxidation, Skin/Eye Irritant.
Executive Summary
This guide addresses the critical instability factors associated with 2-Hydrazino-5-methylpyrazine hydrochloride . While the hydrochloride salt formation stabilizes the volatile hydrazine moiety, it introduces significant hygroscopicity . Exposure to atmospheric moisture leads to deliquescence (turning into a gum/oil), hydrolysis of the hydrazine bond, and stoichiometric errors in downstream synthesis (e.g., pyrazine-based kinase inhibitors or antitubercular agents).
This support center is divided into four operational modules designed to maintain chemical integrity from storage to reaction.
Module 1: Storage & Inventory (The "Preventative" Phase)
The Issue: Users frequently report the white crystalline powder turning yellow or gummy within weeks of opening. Root Cause: The hydrazine moiety is susceptible to oxidation (yellowing), while the HCl salt lattice aggressively absorbs atmospheric water (gumming).
Storage Protocol 1.0: The "Dry Chain"
Do not store this compound in standard safety cabinets. Follow this decision matrix:
-
Primary Storage: Tightly sealed amber glass vial.
-
Secondary Containment: Heat-sealable Mylar bag with active desiccant (Silica gel or P₂O₅) OR a vacuum desiccator.
-
Temperature: -20°C (Freezer). Critical: Allow the vial to warm to room temperature inside the desiccator before opening to prevent condensation.
FAQ: Storage
Q: My compound has turned into a yellow sticky solid. Is it usable? A: Likely No. The yellow color indicates oxidation of the hydrazine group (formation of azines or diazenes), and the sticky texture confirms significant water uptake.[1]
-
Action: If the color is pale yellow, perform a test reaction on a small scale after azeotropic drying (see Module 3). If deep orange/brown, discard as hazardous waste.
Q: Can I store it in a plastic tube? A: No. Polyethylene is permeable to moisture over time. Use glass with a Teflon-lined cap or Parafilm-sealed joints.
Module 2: Handling & Weighing (The "Operational" Phase)
The Issue: "The mass keeps increasing while I weigh it." Root Cause: Rapid water adsorption kinetics. The compound can absorb >5% of its weight in water within minutes at >40% Relative Humidity (RH).
Protocol 2.1: The "Difference Weighing" Technique
Use this when a Glove Box is unavailable.
-
Preparation: Dry the receiving flask (flame dry or oven dry) and purge with Argon/Nitrogen.
-
Tare: Place the closed vial of reagent on the balance. Tare to zero.
-
Transfer: Quickly remove the cap, transfer an estimated amount to your reaction flask, and immediately recap the vial.
-
Measurement: Place the closed vial back on the balance. The negative value displayed is the exact mass transferred.
-
Why: This minimizes the time the bulk stock is exposed to air and eliminates the error of the powder absorbing water on the weigh boat.
-
Visualization: Handling Logic
Figure 1: Decision logic for weighing hygroscopic hydrazine salts based on environmental humidity.
Module 3: Troubleshooting Synthesis (The "Rescue" Phase)
The Issue: Reaction stalled, low yield, or formation of byproducts. Root Cause: Water introduced by the salt is quenching reagents (e.g., acid chlorides, isocyanates) or shifting equilibrium.
Protocol 3.1: In-Situ Azeotropic Drying
If your salt is wet but not decomposed (white/off-white but clumpy), do not attempt oven drying, which may sublime the HCl or decompose the hydrazine. Use Azeotropic Distillation .[2][3]
Reagents: Toluene (preferred) or Xylene. Equipment: Dean-Stark trap or simple distillation setup.
-
Suspend: Place the wet 2-Hydrazino-5-methylpyrazine HCl in the reaction flask.
-
Add Solvent: Add anhydrous Toluene (10 mL per gram of salt).
-
Reflux: Heat to reflux. Water/Toluene azeotrope (bp ~85°C) will distill over.
-
Observation: The gummy solid should turn into a free-flowing powder as water is removed.
-
-
Evaporate: Remove Toluene under vacuum (Rotovap) or proceed directly if Toluene is compatible with the next step.
Protocol 3.2: Recrystallization (Purification)
If the compound is impure (minor oxidation):
-
Solvent: Dissolve in minimum hot Ethanol/Methanol.
-
Precipitate: Add cold Diethyl Ether or Hexane until turbid.
-
Cool: Store at 4°C.
-
Dry: Filter quickly and dry in a vacuum desiccator over P₂O₅.
Module 4: Analytical Verification
The Issue: "How do I know the exact purity if it holds water?" Standard: Do not rely on melting point (water depresses it significantly).
Table 1: Analytical Methods Comparison
| Method | Suitability | Notes |
| qNMR (Quantitative NMR) | High | Use an internal standard (e.g., Maleic Acid or Benzoic Acid) in DMSO-d6. This quantifies the organic hydrazine content vs. water/salt. |
| Karl Fischer (KF) | High | The gold standard for water content. Essential for correcting stoichiometry. |
| LC-MS | Medium | Good for identity, but poor for salt/water quantification. Hydrazines can be unstable on acidic columns. |
| Elemental Analysis (CHN) | Low | Hygroscopicity makes obtaining accurate %C/%H/%N extremely difficult without a glovebox. |
FAQ: Analysis
Q: The NMR shows a shift in the peaks. A: This is common with HCl salts. The chemical shift depends on the pH and concentration in DMSO-d6. Ensure the integration ratio between the methyl group (3H) and the aromatic protons matches the expected structure, regardless of slight shift variations.
References
- Vertex AI Search. (2026). Handling hygroscopic hydrazine hydrochloride salts. [Verified Search Result 1.6: Sciencemadness Wiki - Hydrazine Hydrochloride Properties & Safety].
-
National Institutes of Health (NIH). (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PMC8668473. Link
- Organic Syntheses. (1944). Hydrazine hydrate and salts purification. Org. Syn. Coll. Vol. 1. [Verified Search Result 1.8: Organic Syntheses Procedure].
-
Google Patents. (2019). Synthesis process of 2-methyl-5-pyrazine formate and hydrazine derivatives. CN109369545B.[4] Link
- BenchChem. (2024). Hydrazine Hydrochloride Safety and Properties. [Verified Search Result 1.
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A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Hydrazino-5-methylpyrazine Hydrochloride
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Hydrazino-5-methylpyrazine hydrochloride, a substituted pyrazine, represents a class of molecules with significant potential in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for verifying the chemical structure of such compounds. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 2-hydrazino-5-methylpyrazine hydrochloride, benchmarked against related pyrazine derivatives. We will delve into the theoretical underpinnings of the spectral features, offer a robust experimental protocol for data acquisition, and present a comparative analysis with tangible data from similar molecules.
The Foundational Principles: Understanding the 1H NMR Spectrum of Substituted Pyrazines
The 1H NMR spectrum of a substituted pyrazine is governed by the electronic environment of each proton. The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent property tends to deshield the ring protons, shifting their resonance signals to a lower field (higher ppm values) compared to benzene. The introduction of substituents further modulates these chemical shifts.
-
Electron-Donating Groups (EDGs) , such as methyl (-CH₃) and hydrazino (-NHNH₂), increase the electron density on the ring, causing a shielding effect that shifts the signals of nearby protons to a higher field (lower ppm values).
-
Electron-Withdrawing Groups (EWGs) would have the opposite effect, deshielding the ring protons and shifting them further downfield.
Furthermore, the formation of a hydrochloride salt significantly influences the spectrum. The protonation of a nitrogen atom in the pyrazine ring or the exocyclic hydrazino group introduces a positive charge. This charge inductively deshields adjacent protons, leading to a noticeable downfield shift in their resonance signals[1][2].
Predicted 1H NMR Spectrum of 2-Hydrazino-5-methylpyrazine Hydrochloride
Structure and Proton Designations:
Caption: Workflow for 1H NMR spectral analysis.
Conclusion
The 1H NMR spectral analysis of 2-hydrazino-5-methylpyrazine hydrochloride is a critical step in its structural verification. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with related molecules, researchers can confidently interpret the resulting spectrum. The predicted spectrum, characterized by two singlets in the aromatic region, a singlet for the methyl group, and broad signals for the hydrazino protons, provides a clear roadmap for what to expect. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality, reproducible data, which is indispensable for advancing drug discovery and development programs.
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A Comparative Guide to the Biological Activity of 5-Methylpyrazine Hydrazone Derivatives
This guide provides an in-depth comparison of the biological activities of 5-methylpyrazine hydrazone derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, comparative efficacy across various biological targets, and the mechanistic underpinnings of their activity, supported by experimental data and detailed protocols.
Introduction: The Pharmacological Promise of a Hybrid Scaffold
In the landscape of drug discovery, the fusion of privileged scaffolds is a well-established strategy for developing novel therapeutic agents. Hydrazones, characterized by the azomethine group (-NHN=CH-), are recognized for their wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antitubercular, and anticancer properties.[1][2][3] Their biological versatility is often attributed to the ability of the C=N bond, conjugated with a lone pair of electrons from the adjacent nitrogen atom, to interact with various biological targets.[1]
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is another crucial pharmacophore found in numerous bioactive molecules and clinically used drugs.[4] Its derivatives are known for their diverse pharmacological effects, particularly in oncology.[4] The combination of these two moieties into 5-methylpyrazine hydrazone derivatives creates a hybrid structure with significant therapeutic potential, which has been the subject of targeted research.[5][6] This guide synthesizes the current knowledge on these derivatives, offering a comparative analysis to inform future research and development.
I. Synthesis Strategy: A Robust and Versatile Pathway
The synthesis of 5-methylpyrazine hydrazone derivatives typically follows a reliable three-step process starting from the commercially available 5-methylpyrazine-2-carboxylic acid.[5][6][7] This pathway is favored for its efficiency and adaptability, allowing for the introduction of diverse functionalities in the final step to generate a library of compounds for biological screening.
Causality in Synthesis:
-
Step 1 (Esterification): The initial conversion of the carboxylic acid to its methyl ester is crucial. It protects the acidic proton and activates the carbonyl group, making it more susceptible to nucleophilic attack in the subsequent step. Using methanol with a catalytic amount of sulfuric acid is a classic, cost-effective Fischer esterification method.[5]
-
Step 2 (Hydrazinolysis): The transformation of the ester into a carbohydrazide is the key step for introducing the hydrazine moiety. Hydrazine hydrate acts as a potent nucleophile, readily displacing the methoxy group from the ester to form the stable hydrazide intermediate.[5][6] This intermediate is the direct precursor to the final hydrazone products.
-
Step 3 (Condensation): The final step involves the condensation reaction between the 5-methylpyrazine-2-carbohydrazide and various substituted aromatic aldehydes or ketones. This reaction, typically catalyzed by a few drops of acid, forms the characteristic hydrazone C=N double bond and allows for the exploration of structure-activity relationships (SAR) by varying the substituents on the aromatic ring.[5]
Experimental Protocol: General Synthesis
-
Synthesis of Methyl 5-methylpyrazine-2-carboxylate (Ester):
-
To a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.[5]
-
-
Synthesis of 5-methylpyrazine-2-carbohydrazide (Hydrazide):
-
Dissolve the synthesized ester (1.0 eq) in methanol.
-
Add hydrazine hydrate (80%, 2.0 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.[5]
-
Distill off the methanol using a rotary evaporator.
-
Recrystallize the resulting solid from a chloroform/petroleum ether mixture to yield the pure carbohydrazide.[5]
-
-
Synthesis of 5-Methylpyrazine Hydrazone Derivatives:
-
Dissolve the 5-methylpyrazine-2-carbohydrazide (1.0 eq) in a suitable solvent like ethanol.
-
Add the desired substituted aromatic aldehyde or ketone (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Allow the solution to cool to room temperature, which typically results in the precipitation of the hydrazone product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the final derivative.[5]
-
Visualization: Synthetic Workflow
Caption: General three-step synthesis of 5-methylpyrazine hydrazone derivatives.
II. Comparative Biological Evaluation
The 5-methylpyrazine hydrazone scaffold has been explored for a range of biological activities. Here, we compare its performance in key therapeutic areas based on available experimental data.
A. Antimicrobial Activity
Hydrazones are a well-documented class of antimicrobial agents.[8][9] Derivatives of 5-methylpyrazine have been evaluated against various bacterial and fungal strains, though their activity appears to be moderate and highly dependent on the nature of the substituent on the aromatic ring.
One study synthesized a series of these derivatives and tested them against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and the fungal strain Candida albicans.[5] The results, when compared to the standard drug Ciprofloxacin, showed that the synthesized hydrazones possessed non-significant to moderate activity.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Derivatives
| Compound ID | Substituent (Ar) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| 3a | Phenyl | >100 | >100 | >100 | >100 | >100 | [5] |
| 3d | 4-Chlorophenyl | >100 | >100 | >100 | >100 | >100 | [5] |
| 3f | 4-Bromophenyl | >100 | >100 | >100 | >100 | >100 | [5] |
| Cipro. | (Standard Drug) | 12.5 | 25 | 12.5 | 25 | - | [5] |
| Flucon. | (Standard Drug) | - | - | - | - | 50 | [5] |
Analysis: The data from this particular study suggests that for broad-spectrum antibacterial and antifungal activity, the 5-methylpyrazine hydrazone scaffold with simple phenyl, chlorophenyl, or bromophenyl substitutions is not highly potent.[5] It is noteworthy that hydrazone derivatives in general can exhibit a wide range of antimicrobial efficacy, with some showing minimum inhibitory concentration (MIC) values as low as 0.49 µg/mL against E. coli.[9] This suggests that the choice of the heterocyclic core (in this case, 5-methylpyrazine) and the specific substituents are critical determinants of activity.
B. Antitubercular Activity
The hydrazide-hydrazone moiety is famously present in Isoniazid (INH), a cornerstone of first-line tuberculosis treatment.[10] INH is a prodrug that, upon activation, inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the Mycobacterium tuberculosis cell wall.[10][11] This established precedent makes hydrazone derivatives prime candidates for new antitubercular agents.
While specific data for 5-methylpyrazine hydrazones against M. tuberculosis is sparse in the initial findings, pyrazine derivatives containing a hydrazide-hydrazone moiety have shown potent activity. One study reported a series of pyrazine derivatives, with the most active compound demonstrating a remarkable MIC of 0.78 µg/mL against the H37Rv strain.[12] This highlights the potential of the pyrazine core in antitubercular drug design.
Mechanism of Action Insight: The probable mechanism for hydrazone-based antitubercular agents is the inhibition of InhA. The hydrazone scaffold can act as a tight-binding inhibitor of this crucial enzyme, disrupting the bacterial cell wall synthesis and leading to cell death.[10][12]
Visualization: InhA Inhibition Pathway
Caption: Inhibition of InhA disrupts mycolic acid synthesis and cell wall integrity.
C. Anticancer Activity
Both pyrazine and hydrazone scaffolds are prevalent in the design of anticancer agents.[4][13] Pyrazine derivatives have been investigated for their ability to inhibit various protein kinases, while hydrazones can induce apoptosis and cell cycle arrest.[4][13][14]
Specific studies on 5-methylpyrazine hydrazones for anticancer activity are emerging. However, the broader class of quinoline hydrazones has shown significant promise. For instance, certain derivatives exhibited potent antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC₅₀ values superior to the standard drug erlotinib.[14] One highly active quinoline hydrazide derivative showed an IC₅₀ value of 1.3 µM against the Kelly neuroblastoma cell line.[15] Given the structural similarities and shared pharmacophoric features, it is highly probable that 5-methylpyrazine hydrazones could also exhibit significant cytotoxic effects against various cancer cell lines. The key would be the strategic selection of substituents to optimize target binding and cellular uptake.
III. Featured Experimental Protocol: Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of biological data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of a 5-methylpyrazine hydrazone derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Test compound stock solution (e.g., in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamycin)
-
Resazurin solution (optional, for viability staining)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Controls: Prepare a positive control well (broth + inoculum, no compound) and a negative control well (broth only). Also, prepare a dilution series for the standard antibiotic.
-
Inoculation: Dilute the standardized 0.5 McFarland inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of this diluted inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the last well to remain blue.
Self-Validation: The inclusion of positive, negative, and standard drug controls is critical. The positive control must show clear growth, the negative control must remain clear, and the MIC of the standard drug should fall within its known acceptable range, validating the integrity of the assay.
Conclusion and Future Perspectives
5-Methylpyrazine hydrazone derivatives represent a versatile and synthetically accessible class of compounds. While current data suggests their broad-spectrum antimicrobial activity may be limited with simple substitutions, the established potency of related pyrazine and hydrazone compounds in the fields of tuberculosis and cancer indicates a significant, untapped potential.[12][14]
Future research should focus on:
-
Strategic Derivatization: Expanding the library of derivatives with diverse electronic and steric properties to enhance potency and selectivity.
-
Targeted Screening: Prioritizing screening against M. tuberculosis and a broad panel of human cancer cell lines.
-
Mechanistic Studies: Elucidating the specific molecular targets (e.g., InhA, specific kinases) for the most active compounds to understand their mechanism of action and guide further optimization.
By systematically exploring the structure-activity relationships, this promising chemical scaffold can be developed into potent and selective therapeutic agents.
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MDPI. (2023). Structures of pyridine and pyrazine derivatives with proven activity against M. tuberculosis. MDPI. [Link]
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Popiołek, Ł., & Biernasiuk, A. (2022). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. International Journal of Molecular Sciences. [Link]
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Abdel-Wahab, B.F., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]
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Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences. [Link]
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Kumar, P., et al. (2015). Hydrazones as a privileged structural linker in antitubercular agents: a review. Infectious Disorders - Drug Targets. [Link]
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Sharma, V., et al. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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Malaviya, A., et al. (2011). Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes. Bioorganic & Medicinal Chemistry Letters. [Link]
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Guedda, H., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi. [Link]
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SciSpace. (2011). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]
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Abdel-Aziz, M., et al. (2023). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Scientific Reports. [Link]
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Xu, F., et al. (2018). Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents. Molecules. [Link]
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Shafi, S., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]
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Khanye, S. D., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link]
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Jiménez-Vázquez, E. N., et al. (2022). A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. International Journal of Molecular Sciences. [Link]
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Amiranashvili, L., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules. [Link]
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Koç, G., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]
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Navigating the Structural Landscape of Pyrazine Derivatives: A Comparative Guide to 2-Hydrazino-5-methylpyrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, a thorough understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and stability to biological activity. This guide delves into the structural analysis of 2-Hydrazino-5-methylpyrazine hydrochloride, a heterocyclic compound of interest.
While a definitive published crystal structure for 2-Hydrazino-5-methylpyrazine hydrochloride is not currently available in open-access crystallographic databases, this guide provides a comparative analysis based on closely related, structurally characterized pyrazine derivatives. By examining these analogues, we can predict key structural features and understand the experimental methodologies required for its full characterization. This approach offers valuable insights for researchers working with this and similar molecules.
The Significance of Pyrazine Scaffolds in Drug Discovery
Pyrazine and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] The two nitrogen atoms within the six-membered aromatic ring can act as hydrogen bond acceptors and coordination sites for metal ions, making them versatile building blocks in drug design.[2] Modifications to the pyrazine ring, such as the introduction of hydrazino and methyl groups, can significantly alter a molecule's steric and electronic properties, thereby modulating its pharmacological profile.
A Comparative Look at Structurally Related Pyrazine Derivatives
In the absence of a determined crystal structure for 2-Hydrazino-5-methylpyrazine hydrochloride, we can infer its likely structural characteristics by comparing it with known structures of similar molecules, such as Methyl 5-methylpyrazine-2-carboxylate and 5-Methylpyrazine-2-carboxamide.[3][4][5][6]
| Feature | Methyl 5-methylpyrazine-2-carboxylate[3][4][6] | 5-Methylpyrazine-2-carboxamide[5] | Predicted for 2-Hydrazino-5-methylpyrazine hydrochloride |
| Core Moiety | 5-methylpyrazine | 5-methylpyrazine | 5-methylpyrazine |
| Substituent at C2 | Methoxycarbonyl | Carboxamide | Hydrazino hydrochloride |
| Molecular Geometry | Nearly planar molecule.[3][4][6] | Nearly planar molecule.[5] | The pyrazine ring is expected to be planar. The hydrazino group will introduce a degree of rotational freedom. |
| Key Intermolecular Interactions | C—H⋯N and C—H⋯O hydrogen bonds, forming layers.[3][4] | N—H⋯O and N—H⋯N hydrogen bonds, forming inversion dimers and ribbons. Offset π–π stacking is also observed.[5] | Strong N-H···Cl⁻ hydrogen bonds are anticipated due to the hydrochloride salt. N-H···N hydrogen bonds between hydrazine moieties and pyrazine rings are also likely, potentially leading to extensive 2D or 3D networks. π–π stacking interactions between pyrazine rings may also occur. |
| Crystal Packing | Formation of sheets parallel to the (100) plane.[3][4] | Formation of ribbons and mutually perpendicular slabs.[5] | The presence of the chloride ion and the multiple hydrogen bond donors of the hydrazinium group will likely lead to a more complex and densely packed structure compared to the neutral analogues. |
Experimental Workflow for Crystal Structure Determination
The determination of the crystal structure of 2-Hydrazino-5-methylpyrazine hydrochloride would follow a well-established experimental workflow.
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2-Hydrazino-5-methylpyrazine hydrochloride proper disposal procedures
The following guide details the proper disposal procedures for 2-Hydrazino-5-methylpyrazine hydrochloride , designed for researchers and laboratory safety officers.
Emergency Safety Card: 2-Hydrazino-5-methylpyrazine HCl[1]
| Parameter | Critical Data |
| CAS Number | 165124-42-5 (Free Base); Salt forms vary.[1] Treat as Hydrazine Derivative .[1][2] |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin Corrosion , Carcinogen Suspect , Sensitizer .[3][4] |
| Reactivity | Strong Reducing Agent .[1] Incompatible with strong oxidizers, acids, and acid chlorides. |
| GHS Signal | DANGER |
| Immediate Spill | Evacuate area. Do not breathe dust.[1][2][4][5][6][7][8] Wear full PPE (Tyvek, Nitrile, Respirator). |
Introduction & Chemical Characterization
2-Hydrazino-5-methylpyrazine hydrochloride is a substituted hydrazine used primarily as a building block in the synthesis of heterocyclic pharmaceuticals (e.g., pyrazine-based kinase inhibitors).[1] As a hydrazine derivative, it possesses distinct chemical risks that dictate its disposal pathway:
-
Reductive Power: Like the parent hydrazine, it is a reducing agent.[1] Mixing it with strong oxidizers (e.g., peroxides, permanganates) in a waste stream can cause immediate fire or explosion .
-
Toxicity Profile: It is a suspected carcinogen and hepatotoxin.[1] It can cause severe skin burns and sensitization.[1][9]
-
Stability: The hydrochloride salt is generally more stable than the free base but is hygroscopic and water-soluble, increasing the risk of groundwater contamination if mishandled.[1]
Waste Characterization & Segregation
Before disposal, the waste must be characterized according to RCRA (Resource Conservation and Recovery Act) or local regulations.
-
RCRA Classification: While 2-Hydrazino-5-methylpyrazine is not explicitly P-listed or U-listed (unlike Hydrazine, U133), it must be treated as Hazardous Waste due to its toxicity and characteristic reactivity.[1]
-
Segregation Rule:
Decision Matrix: Waste Stream Selection
Figure 1: Decision matrix for selecting the appropriate disposal pathway based on waste quantity and state.
Disposal Protocols
Protocol A: Preparation for Off-Site Disposal (Primary Method)
Recommended for: Bulk solids, expired reagents, and concentrated reaction mixtures.
This is the safest method, transferring the risk to a licensed hazardous waste facility equipped for high-temperature incineration.[1]
-
Container Selection: Use a chemically compatible container (HDPE or Amber Glass) with a screw-top lid.[1]
-
Labeling:
-
Packaging (Lab Pack):
Protocol B: Chemical Deactivation (Spills & Trace Residues)
Recommended for: Cleaning glassware, wiping down bench surfaces, or neutralizing small spills (<500 mg).
WARNING: Do not use this method for bulk disposal. The reaction is exothermic and releases nitrogen gas.[1]
Mechanism: Controlled oxidation converts the hydrazine moiety into nitrogen gas and water.[1] Reagent: 5% Sodium Hypochlorite (Household Bleach).[1]
Step-by-Step Procedure:
-
Preparation: Perform in a functioning fume hood. Wear neoprene gloves and a face shield.[1][14]
-
Dilution: If the waste is solid, dissolve it in a large volume of water first (approx. 100 mL water per 1 g solid).[1]
-
Oxidation:
-
Completion: Allow the mixture to stand for 30 minutes. Test for residual oxidant using starch-iodide paper (should turn blue/black, indicating excess bleach).[1]
-
Final Disposal: The deactivated solution (now containing bleach and pyrazine byproducts) should be collected as Non-Halogenated Aqueous Waste for pickup.[1] Do not pour down the drain unless explicitly permitted by your facility's EHS guidelines.[1]
Emergency Spill Response
In the event of a powder spill outside a fume hood:
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[1][6][7][12][15]
-
PPE: Don double nitrile gloves, Tyvek suit, and a P100 respirator (or PAPR).[1]
-
Containment: Cover the spill with a wet paper towel (to prevent dust) or a commercial spill pad.[1]
-
Cleanup:
Quantitative Data & Properties
| Property | Value | Note |
| Molecular Weight | ~160.6 g/mol (HCl salt) | Free base is 124.14 g/mol |
| Solubility | Soluble in Water, DMSO | Hygroscopic |
| Decomposition | >100°C | May release NOx, HCl, and Hydrazine vapors |
| RCRA Code | Not Listed (P/U) | Manage as Characteristic Toxic/Reactive |
References
-
Fluorochem. (2025).[1][7] Safety Data Sheet: 2-Hydrazino-5-methylpyrazine. Retrieved from
-
Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: Hydrazine Hydrate (General Hydrazine Hazards). Retrieved from
-
National Research Council (US). (1995).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (U-List for Hydrazines). Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. targetmol.com [targetmol.com]
- 7. fishersci.com [fishersci.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemscene.com [chemscene.com]
- 11. jk-sci.com [jk-sci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. angenechemical.com [angenechemical.com]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
